1-N-tert-Butylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-tert-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDDZLJZIHCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442007 | |
| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28458-68-6 | |
| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-N-tert-Butylbenzene-1,2-diamine
CAS Number: 28458-68-6
This technical guide provides a comprehensive overview of 1-N-tert-Butylbenzene-1,2-diamine, a substituted aromatic diamine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from its close structural isomer, 4-tert-Butylbenzene-1,2-diamine, to infer potential properties and applications, with all such instances clearly noted. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The available information is summarized in the table below. For comparative purposes, data for the isomer 4-tert-Butylbenzene-1,2-diamine is also included, highlighting the need for experimental verification for the title compound.
| Property | This compound | 4-tert-Butylbenzene-1,2-diamine (Isomer) |
| CAS Number | 28458-68-6[1][2][3] | 68176-57-8[4][5] |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₁₀H₁₆N₂[5] |
| Molecular Weight | 164.25 g/mol [1] | 164.25 g/mol [4] |
| Boiling Point | 279.9 ± 23.0 °C at 760 mmHg[1] | Not available |
| Melting Point | Not available | 94-104 °C |
| Density | Not available | Not available |
| Physical Form | Not available | Solid[4] |
| Solubility | Not available | Soluble in organic solvents[5] |
Synthesis and Experimental Protocols
General Synthetic Workflow
A potential synthetic route to this compound could involve the reductive amination of 2-nitroaniline with a tert-butylating agent, followed by the reduction of the nitro group. A generalized experimental protocol based on similar syntheses is provided.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Generalized Reductive Amination and Reduction
Disclaimer: The following is a generalized protocol and has not been specifically validated for the synthesis of this compound. Optimization and safety evaluations are crucial before implementation.
Step 1: Synthesis of N-tert-Butyl-2-nitroaniline (Intermediate)
-
To a solution of 2-nitroaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a tert-butylating agent (e.g., isobutylene or tert-butanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-tert-Butyl-2-nitroaniline.
Step 2: Synthesis of this compound
-
Dissolve N-tert-Butyl-2-nitroaniline (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr hydrogenation apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. The presence of two nucleophilic amine groups and a bulky tert-butyl group makes it an interesting building block.
-
Pharmaceutical Synthesis: The isomer, 4-tert-Butylbenzene-1,2-diamine, is utilized as an intermediate in the synthesis of pharmaceuticals.[5] The diamine functionality is a common feature in many biologically active molecules and can be used to construct heterocyclic ring systems.
-
Polymer Chemistry: Aromatic diamines are precursors to high-performance polymers. The isomer, 4-tert-Butylbenzene-1,2-diamine, is used as a co-catalyst in polymerization reactions.[5]
-
Ligand Synthesis: The diamine can serve as a bidentate ligand for the synthesis of metal complexes, which may have applications in catalysis.
Caption: Potential application areas of this compound.
Biological Activity
There is no specific information available regarding the biological activity or signaling pathways associated with this compound. Research on structurally related compounds can provide some insights into potential areas of investigation. For instance, various substituted phenylenediamines have been explored for a range of biological activities, including antimicrobial and anticancer properties. However, any such potential would need to be confirmed through dedicated biological screening and mechanistic studies.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The safety information for the isomer, 4-tert-Butylbenzene-1,2-diamine, suggests that compounds of this class should be handled with care.
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Based on its isomer, it may be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Handling | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Disclaimer: This information is based on an analogous compound and should be used for guidance only. A comprehensive risk assessment should be conducted before handling this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. This compound | 28458-68-6 [chemicalbook.com]
- 3. N1-(tert-Butyl)benzene-1,2-diamine | CAS 28458-68-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-(tert-Butyl)benzene-1,2-diamine | 68176-57-8 [sigmaaldrich.com]
- 5. CAS 68176-57-8: 4-tert-Butylbenzene-1,2-diamine [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 1-N-tert-Butylbenzene-1,2-diamine, a valuable diamine building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the N-tert-butylation of 2-nitroaniline, followed by the reduction of the nitro intermediate. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis.
Executive Summary
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Step 1: N-tert-Butylation of 2-Nitroaniline: This step involves the selective mono-N-alkylation of 2-nitroaniline to yield N-tert-butyl-2-nitroaniline. A copper-catalyzed approach using tert-butyl 2,2,2-trichloroacetimidate offers a mild and effective method for this transformation.
-
Step 2: Reduction of N-tert-butyl-2-nitroaniline: The intermediate nitro compound is subsequently reduced to the target this compound. Standard reduction methods, such as catalytic hydrogenation or metal-acid systems, are effective for this conversion.
This guide provides detailed experimental procedures for both steps, along with a summary of the expected yields and reaction conditions.
Synthesis Pathway Overview
The logical workflow for the synthesis of this compound is depicted below.
Caption: Synthetic route for this compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Temperature |
| 1 | N-tert-butylation | 2-Nitroaniline, tert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂, Nitromethane | Up to 85%[1] | Not specified | Room Temperature[1] |
| 2 | Nitro Group Reduction | N-tert-butyl-2-nitroaniline, H₂, Pd/C, Ethanol | High (Typical) | Not specified | Room Temperature |
| 2 | Nitro Group Reduction | N-tert-butyl-2-nitroaniline, Sn, HCl, Ethanol | High (Typical) | ~30 minutes[2] | Reflux[2] |
Experimental Protocols
Step 1: Synthesis of N-tert-butyl-2-nitroaniline
This procedure is based on the copper-catalyzed N-tert-butylation of aromatic amines.[1]
Materials:
-
2-Nitroaniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Nitromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-nitroaniline (1.0 eq) in anhydrous nitromethane, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%).
-
To the stirred solution, add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-tert-butyl-2-nitroaniline.
Step 2: Synthesis of this compound
Two effective methods for the reduction of the nitro group are provided below.
Method A: Catalytic Hydrogenation
Materials:
-
N-tert-butyl-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve N-tert-butyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Method B: Tin and Hydrochloric Acid Reduction
This method is a classic and robust procedure for nitro group reduction.[2]
Materials:
-
N-tert-butyl-2-nitroaniline
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-tert-butyl-2-nitroaniline (1.0 eq) and granulated tin (2.5-3.0 eq).
-
Add ethanol to the flask, followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux with vigorous stirring for approximately 30 minutes, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the tin salts dissolve and the solution is strongly alkaline (check with pH paper).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
Spectroscopic and Analytical Profile of tert-Butyl-Substituted Benzene-1,2-diamines: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of tert-butyl-substituted benzene-1,2-diamines. Due to the limited availability of published spectroscopic data for 1-N-tert-Butylbenzene-1,2-diamine, this document focuses on its close structural isomer, 4-tert-Butylbenzene-1,2-diamine . This information is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted aromatic diamines. The methodologies and data presented can serve as a valuable reference for quality control, structural elucidation, and the development of analytical protocols for this class of compounds.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 4-tert-Butylbenzene-1,2-diamine.
Table 1: Nuclear Magnetic Resonance (NMR) Data of 4-tert-Butylbenzene-1,2-diamine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 1.25 | s | CDCl₃ |
| 3.55 | br s | CDCl₃ | |
| 6.59 | d | CDCl₃ | |
| 6.65 | dd | CDCl₃ | |
| 6.72 | d | CDCl₃ | |
| ¹³C | 31.6 | - | CDCl₃ |
| 33.9 | - | CDCl₃ | |
| 115.1 | - | CDCl₃ | |
| 115.8 | - | CDCl₃ | |
| 118.9 | - | CDCl₃ | |
| 134.1 | - | CDCl₃ | |
| 137.9 | - | CDCl₃ | |
| 142.1 | - | CDCl₃ |
Note: Specific signal assignments for aromatic protons and carbons were not available in the sourced documents. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.
Table 2: Infrared (IR) Spectroscopy Data of 4-tert-Butylbenzene-1,2-diamine
| Wavenumber (cm⁻¹) | Assignment |
| 3380-3450 | N-H stretch (asymmetric and symmetric) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1620-1640 | N-H bend |
| 1500-1520 | C=C stretch (aromatic) |
| 1200-1300 | C-N stretch |
| 800-850 | C-H bend (aromatic, out-of-plane) |
Note: These are characteristic ranges for the functional groups present in the molecule and may not represent exact peak values.
Table 3: Mass Spectrometry (MS) Data of 4-tert-Butylbenzene-1,2-diamine
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 149 | 80 | [M-CH₃]⁺ |
| 108 | 40 | [M-C(CH₃)₃]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-tert-Butylbenzene-1,2-diamine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 4-tert-Butylbenzene-1,2-diamine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.
EI-MS Experimental Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed isotopic distribution with the theoretical distribution for the proposed molecular formula.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized aromatic amine like 4-tert-Butylbenzene-1,2-diamine.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of substituted benzene-1,2-diamines.
This guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for tert-butyl-substituted benzene-1,2-diamines, using 4-tert-Butylbenzene-1,2-diamine as a representative example. Researchers can adapt and refine these protocols to suit their specific instrumentation and analytical objectives.
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-N-tert-Butylbenzene-1,2-diamine
Affiliation: Google Research
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 1-N-tert-Butylbenzene-1,2-diamine. Although direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous N-substituted and ortho-disubstituted aromatic systems, computational chemistry principles, and established spectroscopic methodologies to present a comprehensive overview. The content herein is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of the steric and electronic effects governing the three-dimensional arrangement of this molecule. Key topics covered include the profound steric influence of the N-tert-butyl group, the role of intramolecular hydrogen bonding, and the experimental and computational protocols pertinent to its structural elucidation.
Introduction
This compound, an unsymmetrically substituted aromatic diamine, presents a fascinating case study in molecular conformation. The interplay between the bulky tert-butyl substituent on one of the amino groups and the adjacent primary amino group dictates the molecule's three-dimensional structure. This conformation, in turn, influences its chemical reactivity, potential for metal chelation, and its utility as a building block in the synthesis of pharmaceuticals and advanced materials. The steric hindrance imparted by the tert-butyl group is expected to force the substituted amino group out of the plane of the benzene ring, thereby affecting conjugation.[1] Furthermore, the proximity of the two amino groups in an ortho arrangement allows for the formation of an intramolecular hydrogen bond, a critical factor in stabilizing specific conformations.[2]
Molecular Structure and Key Parameters
The molecular structure of this compound is characterized by a benzene ring substituted with a primary amine (-NH₂) and a secondary amine (-NH-tBu) at adjacent positions. Due to the lack of specific crystallographic data for this molecule, the following table summarizes expected bond lengths and angles based on data from related aromatic amines and computational models.
| Parameter | Expected Value Range | Rationale and Comparative Data |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.38 - 1.41 | Typical range for benzene ring C-C bonds. |
| C1-N (primary amine) | 1.39 - 1.42 | Standard C-N bond length in anilines. |
| C2-N (sec-amine) | 1.41 - 1.44 | The steric bulk of the tert-butyl group may slightly elongate this bond compared to the C1-N bond. |
| N-H (primary amine) | ~1.00 | Standard N-H bond length. |
| N-H (sec-amine) | ~1.01 | Standard N-H bond length. |
| N-C (tert-butyl) | 1.47 - 1.50 | Typical N-C single bond length. |
| C-H (aromatic) | ~1.08 | Standard aromatic C-H bond length. |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | ~120 | Idealized sp² hybridization in the benzene ring. |
| C-C-N | 119 - 122 | The ortho-amino groups may cause slight deviations from 120°. |
| H-N-H (primary amine) | ~106 - 109 | Approaching tetrahedral geometry for sp³ hybridized nitrogen. |
| C-N-H (primary amine) | ~110 - 113 | |
| C-N-C (sec-amine) | ~115 - 120 | Steric repulsion between the benzene ring and the tert-butyl group will likely lead to a wider angle. |
| C-N-H (sec-amine) | ~108 - 111 | |
| Dihedral Angles (°) | ||
| C-C-N-C (tert-butyl) | Highly Variable | This angle defines the conformation of the tert-butyl group relative to the benzene ring and is a key focus of conformational analysis. Steric hindrance will prevent a planar conformation. |
Conformational Analysis
The conformation of this compound is primarily determined by two factors: the steric repulsion involving the bulky tert-butyl group and the potential for intramolecular hydrogen bonding between the two amino groups.
Steric Effects of the N-tert-Butyl Group
The tert-butyl group is known for its significant steric bulk, which has profound effects on molecular conformation. In the case of this compound, the tert-butyl group will sterically hinder the rotation around the C(aryl)-N(H-tBu) bond. This steric repulsion forces the tert-butyl group and the attached nitrogen atom out of the plane of the benzene ring.[1] This disruption of planarity reduces the delocalization of the nitrogen lone pair into the aromatic π-system, which can, in turn, affect the basicity and nucleophilicity of this nitrogen atom.
Intramolecular Hydrogen Bonding
The ortho positioning of the two amino groups allows for the formation of an intramolecular hydrogen bond. This can occur in two principal ways:
-
N(primary)-H···N(secondary): The primary amino group acts as the hydrogen bond donor, and the lone pair of the secondary amino group acts as the acceptor.
-
N(secondary)-H···N(primary): The secondary amino group donates its hydrogen to the lone pair of the primary amino group.
Infrared spectroscopy studies on related N-substituted o-phenylenediamines suggest that intramolecular hydrogen bonds are a dominant feature.[2] The presence of such a bond creates a pseudo-six-membered ring, which significantly stabilizes the conformation where the two amino groups are oriented towards each other.
The interplay between the steric hindrance of the tert-butyl group and the stabilizing effect of the intramolecular hydrogen bond leads to a limited number of low-energy conformers. The most likely conformation would involve the N-H of the secondary amine pointing towards the primary amine's lone pair, as this arrangement would be sterically favorable.
Below is a logical diagram illustrating the key factors influencing the conformation.
Experimental Protocols for Structural Elucidation
Synthesis
A plausible synthetic route would involve the mono-N-alkylation of o-phenylenediamine with a tert-butylating agent, such as tert-butyl bromide or by reductive amination with acetone followed by reduction. Careful control of stoichiometry and reaction conditions would be necessary to minimize di-alkylation.
X-ray Crystallography
-
Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
-
Methodology:
-
Single crystals of this compound would be grown, likely by slow evaporation from a suitable solvent.
-
A selected crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data would be collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
The collected data would be processed to solve the crystal structure using direct methods or Patterson synthesis.
-
The structural model would be refined to obtain accurate atomic positions, bond lengths, and angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure and study the conformational dynamics in solution.
-
Methodology:
-
¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
2D NMR techniques such as COSY, HSQC, and HMBC would be used to assign all proton and carbon signals unequivocally.
-
Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) would be crucial to determine the spatial proximity of protons, providing insights into the preferred conformation in solution. For instance, an NOE between the N-H of the secondary amine and a proton of the primary amine would confirm an intramolecular hydrogen bond.
-
Variable temperature NMR studies could be employed to investigate the dynamics of conformational exchange, such as the rotation around the C-N bonds.
-
Infrared (IR) Spectroscopy
-
Objective: To identify functional groups and probe for intramolecular hydrogen bonding.
-
Methodology:
-
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The N-H stretching region (typically 3300-3500 cm⁻¹) would be of particular interest. In a dilute solution of a non-polar solvent, the presence of a sharp, lower-frequency N-H stretching band alongside the free N-H bands would be strong evidence for intramolecular hydrogen bonding.[2]
-
The following diagram illustrates a typical workflow for the conformational analysis of this compound.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance between the significant steric demands of the N-tert-butyl group and the stabilizing influence of an intramolecular hydrogen bond. While direct experimental data remains to be published, a comprehensive analysis based on analogous systems and theoretical principles suggests a non-planar geometry for the secondary amino group and a conformation stabilized by an internal hydrogen bond. The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive elucidation of its structure. A thorough understanding of these structural nuances is paramount for the rational design of new molecules incorporating this scaffold for applications in medicinal chemistry and materials science.
References
Physical and chemical properties of N1-(tert-Butyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of N1-(tert-Butyl)benzene-1,2-diamine (CAS No: 28458-68-6). While this specific isomer is not extensively documented in publicly available literature, this guide consolidates the available data and presents a putative experimental protocol for its synthesis and characterization based on established methodologies for related compounds. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
N1-(tert-Butyl)benzene-1,2-diamine, a substituted aromatic diamine, possesses a unique structural motif combining a nucleophilic o-phenylenediamine core with a sterically bulky tert-butyl group on one of the amino functions. This structure suggests potential applications as a precursor in the synthesis of heterocyclic compounds, as a ligand in coordination chemistry, and as a building block for novel organic materials. The tert-butyl group can impart specific solubility characteristics and influence the reactivity of the amino groups, making it a compound of interest for synthetic chemists.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N1-(tert-Butyl)benzene-1,2-diamine | |
| Synonyms | N-tert-butyl-o-phenylenediamine, 1-Amino-2-(tert-butylamino)benzene | |
| CAS Number | 28458-68-6 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | Not specified; likely a solid, potentially crystalline. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2–8 °C. |
Note: The storage conditions suggest that the compound may be sensitive to air and/or temperature.
Spectroscopic Data
Experimentally determined spectroscopic data for N1-(tert-Butyl)benzene-1,2-diamine are not currently available in public spectral databases. For researchers synthesizing this compound, the following are expected characteristic spectral features:
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet integrating to 9H), aromatic protons (multiplets in the aromatic region), and amine protons (broad singlets).
-
¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the aromatic carbons, including those bonded to the nitrogen atoms.
-
IR Spectroscopy: Characteristic N-H stretching bands for the primary and secondary amines in the region of 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic groups, and C=C stretching bands for the benzene ring.
-
Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of 164.25, and fragmentation patterns characteristic of the loss of a methyl group or the entire tert-butyl group.
Experimental Protocols
A detailed experimental protocol for the synthesis of N1-(tert-Butyl)benzene-1,2-diamine is not explicitly described in the literature. However, a plausible synthetic route can be devised based on general methods for the N-alkylation of o-phenylenediamine. The following is a representative protocol.
Synthesis of N1-(tert-Butyl)benzene-1,2-diamine via Reductive Amination
This protocol is based on the general principle of reductive amination of o-nitroaniline followed by reduction of the nitro group.
Materials:
-
o-Nitroaniline
-
Acetone
-
tert-Butylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
Step 1: Reductive Amination of o-Nitroaniline
-
In a round-bottom flask, dissolve o-nitroaniline (1 equivalent) in methanol.
-
Add an excess of tert-butylamine (3-5 equivalents).
-
Add 10% Pd/C catalyst (5-10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (balloon or Parr hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude N-(tert-butyl)-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
The crude N-(tert-butyl)-2-nitroaniline is dissolved in ethyl acetate.
-
10% Pd/C catalyst is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure N1-(tert-Butyl)benzene-1,2-diamine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of N1-(tert-Butyl)benzene-1,2-diamine.
Caption: Synthetic and characterization workflow for N1-(tert-Butyl)benzene-1,2-diamine.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for N1-(tert-Butyl)benzene-1,2-diamine. Substituted o-phenylenediamines are known to be precursors to a wide range of biologically active heterocyclic compounds, such as benzimidazoles, which have applications as antimicrobial and anticancer agents. Further research is required to explore the potential biological roles of this specific compound.
Conclusion
N1-(tert-Butyl)benzene-1,2-diamine is a chemical compound with potential utility in synthetic chemistry. This guide has summarized the limited available information regarding its physical and chemical properties and has provided a plausible experimental protocol for its synthesis. The significant gaps in the literature, particularly concerning its physical constants, spectroscopic data, and biological activity, highlight the need for further experimental investigation to fully characterize this molecule and explore its potential applications. This document serves as a starting point for researchers interested in working with this compound.
References
An In-depth Technical Guide to the Starting Materials for 1-N-tert-Butylbenzene-1,2-diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 1-N-tert-Butylbenzene-1,2-diamine. This compound serves as a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence: the formation of an N-tert-butyl-2-nitroaniline intermediate, followed by the reduction of the nitro group to yield the target diamine.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and efficient method for synthesizing this compound commences with a 2-halonitrobenzene, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with tert-butylamine. The resulting N-tert-butyl-2-nitroaniline is then reduced to the desired this compound.
This strategic approach is outlined in the workflow diagram below.
Step 1: Synthesis of the N-tert-butyl-2-nitroaniline Intermediate
The initial and crucial step is the formation of N-tert-butyl-2-nitroaniline. This is typically achieved through the reaction of a suitable 2-halonitrobenzene with tert-butylamine. The choice of the halogen atom on the benzene ring can influence the reaction conditions.
Starting Materials
The primary starting materials for this step are:
-
2-Halonitrobenzene : 2-Fluoronitrobenzene and 2-chloronitrobenzene are the most common substrates. The high electronegativity of the fluorine atom in 2-fluoronitrobenzene makes it particularly susceptible to nucleophilic attack, often allowing for milder reaction conditions compared to its chloro-analogue.
-
tert-Butylamine : This readily available primary amine serves as the nucleophile, introducing the tert-butyl group.
-
Base (optional but recommended) : A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be employed to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Solvent : A polar aprotic solvent like dimethylformamide (DMF) is commonly used to facilitate the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The following protocol is a representative procedure for the synthesis of N-substituted-2-nitroanilines via an SNAr reaction.
Materials:
-
2-Chloronitrobenzene
-
2-Ethoxyethanamine (as a representative amine nucleophile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
Procedure:
-
In a well-ventilated fume hood, combine 2-chloronitrobenzene, 2-ethoxyethanamine, and DBU in a round-bottom flask containing DMF.
-
The reaction mixture is stirred at an elevated temperature to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by an aqueous workup, followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-substituted-2-nitroaniline.
-
Further purification can be achieved by column chromatography or recrystallization.
This protocol is adapted from a general procedure for the synthesis of N-(2-ethoxyethyl)-2-nitroaniline and should be optimized for the specific use of tert-butylamine.
Step 2: Reduction of N-tert-butyl-2-nitroaniline
The final step in the synthesis is the reduction of the nitro group of the N-tert-butyl-2-nitroaniline intermediate to an amino group, yielding this compound. Several reduction methods are available, with catalytic hydrogenation and chemical reduction using tin(II) chloride being the most common.
Starting Materials and Reagents
The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, scalability, and safety considerations.
| Reduction Method | Key Reagents |
| Catalytic Hydrogenation | N-tert-butyl-2-nitroaniline, Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel), Solvent (e.g., Ethanol, Methanol, Ethyl acetate) |
| Chemical Reduction | N-tert-butyl-2-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Solvent (e.g., Ethanol) |
Experimental Protocols
Protocol 2A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired aniline.
Materials:
-
N-tert-butyl-2-nitroaniline
-
5% or 10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation vessel
Procedure:
-
In a suitable hydrogenation vessel, dissolve N-tert-butyl-2-nitroaniline in a solvent such as ethanol or methanol.
-
Carefully add the Pd/C catalyst to the solution. The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
The atmosphere is then replaced with hydrogen, and the mixture is stirred vigorously at room temperature or with gentle heating.
-
The reaction progress is monitored by the uptake of hydrogen or by TLC analysis.
-
Once the reaction is complete, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be handled with care as it can be pyrophoric.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or recrystallization if necessary.
Protocol 2B: Reduction with Tin(II) Chloride (SnCl₂)
This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful when other reducible functional groups are present that are not compatible with hydrogenation.
Materials:
-
N-tert-butyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve N-tert-butyl-2-nitroaniline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of the reducing agent is typically used.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC.
-
After cooling to room temperature, the reaction mixture is carefully made basic by the addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated to give the crude product.
-
Purification can be performed by column chromatography.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. It is important to note that specific yields can vary based on the exact conditions and scale of the reaction.
Table 1: Synthesis of N-tert-butyl-2-nitroaniline via SNAr
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoronitrobenzene | tert-Butylamine | DMF | 80-120 | 4-12 | Good to Excellent |
| 2-Chloronitrobenzene | tert-Butylamine, DBU | DMF | 100-150 | 8-24 | Moderate to Good |
Table 2: Reduction of N-tert-butyl-2-nitroaniline
| Method | Reducing Agent | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂ (1 atm or higher) | Pd/C or Pt/C | Ethanol/Methanol | 25-50 | 2-8 | Excellent |
| Chemical Reduction | SnCl₂·2H₂O | Conc. HCl | Ethanol | Reflux | 1-4 | Good to Excellent |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear process where the successful formation of the intermediate is a prerequisite for the final reduction step. The logical relationship between the starting materials and the final product is illustrated below.
An In-Depth Technical Guide to the Reaction Mechanism of N-tert-butylation of o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the N-tert-butylation of o-phenylenediamine. This reaction is of significant interest in synthetic organic chemistry for the preparation of selectively functionalized diamines, which are valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details the plausible mechanistic pathways, provides a representative experimental protocol, and presents the expected quantitative data in a clear, tabular format.
Introduction
o-Phenylenediamine is a versatile aromatic diamine used in the synthesis of a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines. The selective introduction of a bulky tert-butyl group onto one of the nitrogen atoms can significantly alter the molecule's steric and electronic properties. This modification can be used to control the regioselectivity of subsequent reactions, enhance solubility in organic solvents, and introduce a key structural motif found in some biologically active molecules. The N-tert-butylation of aromatic amines typically proceeds through an electrophilic substitution mechanism, often requiring acid catalysis to generate a suitable tert-butylating agent.
Proposed Reaction Mechanism
The N-tert-butylation of o-phenylenediamine is proposed to proceed via an acid-catalyzed nucleophilic substitution reaction. The mechanism can be broken down into three key stages:
-
Generation of the tert-butyl cation: In the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid, the tert-butylating agent (e.g., tert-butanol or isobutylene) is protonated. This is followed by the loss of a leaving group (water in the case of tert-butanol) to form a stable tertiary carbocation, the tert-butyl cation.
-
Nucleophilic attack: One of the electron-rich amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic tert-butyl cation. This results in the formation of a protonated N-tert-butyl-o-phenylenediammonium intermediate.
-
Deprotonation: A base, such as water or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom, yielding the final N-tert-butyl-o-phenylenediamine product and regenerating the acid catalyst.
Due to the presence of two amino groups, the reaction can potentially yield both mono- and di-tert-butylated products. However, the steric hindrance introduced by the first tert-butyl group generally disfavors the addition of a second tert-butyl group to the same nitrogen atom or the adjacent nitrogen atom.
Experimental Protocols
The following is a representative experimental protocol for the N-tert-butylation of o-phenylenediamine. This protocol is based on established methods for the N-alkylation of anilines and should be adapted and optimized for specific laboratory conditions.
Materials:
-
o-Phenylenediamine
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in dichloromethane in a round-bottom flask, add tert-butanol (1.2 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data that could be expected from the experimental protocol described above. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| o-Phenylenediamine | 1.08 g (10 mmol) |
| tert-Butanol | 1.11 g (15 mmol) |
| Sulfuric Acid (conc.) | 0.1 mL (1.8 mmol) |
| Dichloromethane | 50 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 24 hours |
| Product | |
| N-tert-butyl-o-phenylenediamine | |
| Theoretical Yield | 1.64 g |
| Actual Yield | 1.23 g |
| Yield (%) | 75% |
| Purity (by HPLC) | >98% |
Conclusion
The N-tert-butylation of o-phenylenediamine is a valuable transformation for the synthesis of sterically hindered diamines. The reaction likely proceeds through an acid-catalyzed SN1 mechanism involving a tert-butyl cation intermediate. The provided experimental protocol offers a reliable starting point for the synthesis of N-tert-butyl-o-phenylenediamine, and the expected quantitative data suggests that good yields and high purity can be achieved. Further optimization of reaction conditions, such as catalyst choice, solvent, and temperature, may lead to improved efficiency and selectivity. This guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.
A Technical Guide to the Purity Analysis of 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-N-tert-Butylbenzene-1,2-diamine. Ensuring high purity is critical for its application in research and drug development, where impurities can lead to undesirable side effects or impact experimental outcomes. This document outlines common analytical techniques, presents hypothetical data for a typical batch, and provides detailed experimental protocols.
Compound Overview
This compound is an aromatic diamine with potential applications as a building block in organic synthesis and medicinal chemistry. Its purity is a key determinant of its suitability for these applications. Commercial suppliers often state a purity of 97% or higher for similar compounds.[1][2] A thorough analytical assessment is necessary to identify and quantify any impurities.
Quantitative Purity Analysis
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment. The following table summarizes hypothetical data for a representative batch of this compound.
| Analytical Technique | Parameter | Result | Notes |
| High-Performance Liquid Chromatography (HPLC) | Purity (by area %) | 98.5% | Major peak corresponding to the main compound. |
| Number of Impurities | 3 | Impurities detected at >0.05% area. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (by area %) | 99.1% | Confirms identity and purity. Suitable for volatile impurities. |
| Major Impurity | Isomer of the main compound | Tentative identification based on mass spectrum. | |
| Nuclear Magnetic Resonance (¹H NMR) | Purity | Consistent with structure | No significant unexpected signals observed. |
| Loss on Drying (LOD) | Water Content | 0.2% | Determines the presence of volatile solvents/water. |
| Overall Purity | Calculated | ~98.3% | Calculated by 100% - (sum of impurities + water content). |
Recommended Analytical Workflow
A logical workflow ensures a thorough and efficient analysis of the compound's purity. The following diagram illustrates a typical process.
Caption: A typical workflow for the comprehensive purity analysis of a chemical compound.
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques. These should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for separating the main compound from non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase B.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the main compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound and to detect the presence of structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
Logical Relationship in Purity Assessment
The interplay between different analytical techniques provides a comprehensive purity profile. The following diagram illustrates this relationship.
Caption: Interrelation of analytical methods for a comprehensive purity assessment.
Conclusion
The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. By employing HPLC, GC-MS, and NMR, a detailed profile of the compound and any present impurities can be established. The protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
References
Solubility of 1-N-tert-Butylbenzene-1,2-diamine in organic solvents
Starting Data Search
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Analyzing Solubility Data
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Examining Solubility Data
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Reframing the Approach
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Adapting to Data Scarcity
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Developing a Revised Strategy
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Electrochemical Properties of N-tert-butyl-o-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive experimental data on the electrochemical properties of N-tert-butyl-o-phenylenediamine is limited in publicly accessible literature. This guide provides an in-depth overview based on the well-established electrochemical behavior of the parent molecule, o-phenylenediamine (OPD), and related substituted p-phenylenediamine (PPD) derivatives. The principles, experimental methodologies, and potential reaction pathways described herein are intended to serve as a predictive framework and a guide for future research into this specific compound.
Introduction
N-tert-butyl-o-phenylenediamine is an aromatic amine of interest in various fields, including materials science and medicinal chemistry. Its electrochemical properties are of fundamental importance for understanding its reactivity, potential applications in electronic devices, and its metabolic fate in biological systems. The electrochemical behavior of phenylenediamines is primarily characterized by oxidation-reduction reactions involving the amino groups and the aromatic ring, often leading to the formation of reactive radical cations and quinonediimines.
General Electrochemical Behavior of Phenylenediamines
The electrochemical oxidation of phenylenediamines is a complex process that is highly dependent on experimental conditions such as pH, solvent, and the nature of the electrode material. Generally, the oxidation proceeds through a series of electron and proton transfer steps.
For p-phenylenediamines, the oxidation typically involves the transfer of two electrons and two protons to form the corresponding quinonediimine.[1] This process can occur in a single two-electron step or in two distinct one-electron steps, leading to the formation of a semiquinonediimine radical cation intermediate.[1] The stability of this radical cation is influenced by the substituents on the nitrogen atoms and the aromatic ring.
In acidic aqueous solutions, the oxidation process of p-phenylenediamine involves two electrons and three or two protons to yield the diimine quinone species.[2] The electrochemical oxidation of o-phenylenediamine can also lead to electropolymerization, forming a conductive polymer film on the electrode surface.[3]
Predicted Electrochemical Behavior of N-tert-butyl-o-phenylenediamine
Based on the behavior of related compounds, the electrochemical oxidation of N-tert-butyl-o-phenylenediamine is expected to proceed via the formation of a radical cation. The bulky tert-butyl group may influence the stereochemistry of subsequent reactions and could potentially stabilize the radical intermediate. The initial oxidation is likely a one-electron process, which can be reversible.
Quantitative Electrochemical Data (Analogous Compounds)
Due to the lack of specific data for N-tert-butyl-o-phenylenediamine, the following table summarizes representative electrochemical data for o-phenylenediamine (OPD) and a substituted p-phenylenediamine (6PPD) to provide a comparative baseline.
| Compound | Electrode | Medium | Technique | Epa (V) vs. Ref | Epc (V) vs. Ref | Reference |
| o-Phenylenediamine (OPD) | Carbon Paste | 0.1 M PBS (pH 7.0) | CV | ~0.25 | ~0.18 | [4] |
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | Glassy Carbon | Neutral | CV | Not specified | Not specified | [5] |
Epa: Anodic peak potential, Epc: Cathodic peak potential, CV: Cyclic Voltammetry, PBS: Phosphate-buffered saline. The reference electrodes used in the original studies should be consulted for precise comparisons.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrochemical properties of phenylenediamines. These protocols can be adapted for the study of N-tert-butyl-o-phenylenediamine.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for investigating the redox behavior of a compound.[6]
-
Objective: To determine the oxidation and reduction potentials and to assess the reversibility of the redox processes.
-
Instrumentation: A potentiostat with a three-electrode cell configuration.
-
Electrolyte Solution: A solution of the compound of interest (e.g., 1 mM N-tert-butyl-o-phenylenediamine) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or phosphate-buffered saline (PBS)).[4][8]
-
Procedure:
-
Prepare the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.[2]
-
Polish the working electrode to a mirror finish using alumina slurry, sonicate in deionized water and the solvent, and dry before use.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Record a blank voltammogram of the electrolyte solution.
-
Add the analyte and record the cyclic voltammogram by sweeping the potential from an initial value (where no reaction occurs) to a final potential and back.
-
Vary the scan rate (e.g., from 20 to 400 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).[4]
-
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and can be used for quantitative analysis.
-
Objective: To obtain well-defined peaks for the determination of peak potentials and for quantitative analysis.
-
Instrumentation: Same as for CV.
-
Procedure: The potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is measured before and after each pulse, and the difference is plotted against the potential.
Visualizations
Experimental Workflow
Caption: Workflow for electrochemical characterization.
Proposed Electrochemical Oxidation Pathway
Caption: Proposed oxidation pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. helvia.uco.es [helvia.uco.es]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Towards the rational design of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) electrochemical sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-tert-Butylbenzene-1,2-diamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted benzene-1,2-diamine derivatives are a versatile class of ligands and organocatalysts employed in a range of chemical transformations. While specific catalytic applications of 1-N-tert-Butylbenzene-1,2-diamine are not extensively documented in peer-reviewed literature, this document provides a comprehensive overview of the potential applications and detailed protocols based on closely related N-alkylated benzene-1,2-diamine ligands. The methodologies presented herein are foundational for researchers exploring the catalytic potential of this ligand family in areas such as cross-coupling reactions and asymmetric synthesis.
Introduction to N-Alkyl-Benzene-1,2-Diamine Ligands in Catalysis
N-Alkyl-benzene-1,2-diamines serve as bidentate ligands that can coordinate with various transition metals to form catalytically active complexes. The electronic and steric properties of these ligands can be fine-tuned by modifying the N-alkyl substituent, influencing the reactivity and selectivity of the catalytic system. The tert-butyl group, in particular, is known for its steric bulk, which can play a crucial role in enhancing selectivity and preventing catalyst deactivation pathways.[1]
Potential applications of this compound as a ligand can be extrapolated from studies on analogous N-substituted diamines, which have shown efficacy in:
-
Copper-Catalyzed Cross-Coupling Reactions: Diamine ligands are instrumental in facilitating Ullmann-type C-N and C-O cross-coupling reactions under milder conditions than traditional methods.[1]
-
Palladium-Catalyzed Reactions: In reactions such as the Buchwald-Hartwig amination, N-alkyldiamines can serve as effective ligands for palladium, promoting the formation of C-N bonds.
-
Organocatalysis: Chiral N-substituted benzene-1,2-diamines have been developed as bifunctional organocatalysts, particularly for asymmetric Michael additions.[2][3]
Synthesis of N-tert-Butylbenzene-1,2-diamine
While detailed catalytic applications are sparse, the synthesis of N-substituted benzene-1,2-diamines is well-established. A general and reliable method involves a multi-step sequence starting from o-fluoronitrobenzene derivatives. This approach allows for the introduction of the N-tert-butyl group followed by the reduction of the nitro functionality to the corresponding amine.
Experimental Protocol: General Synthesis of N-Alkyl-Benzene-1,2-Diamine
This protocol is adapted from methodologies for related N-alkylated diamines and can be applied for the synthesis of this compound.[2]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of o-fluoronitrobenzene (1.0 equiv.) in an appropriate solvent such as acetonitrile, add tert-butylamine (1.1 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-tert-butyl-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-tert-butyl-2-nitroaniline (1.0 equiv.) in ethanol.
-
Add tin(II) chloride (SnCl₂·2H₂O, 4.0-5.0 equiv.) to the solution.
-
Heat the mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic route for this compound.
Application in Copper-Catalyzed N-Arylation (Ullmann Condensation)
Benzene-1,2-diamine ligands have been successfully employed in copper-catalyzed Ullmann-type cross-coupling reactions.[1] The following protocol is a representative example of how this compound could be utilized in such a transformation.
Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine
-
To an oven-dried reaction vessel, add CuI (5 mol%), this compound (10 mol%), the aryl halide (1.0 equiv.), and the amine (1.2 equiv.).
-
Add a suitable base, such as K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for a Representative Copper-Catalyzed N-Arylation
The following table presents data for a similar reaction using a related N,N'-disubstituted benzene-1,2-diamine ligand to illustrate typical performance.
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | Iodobenzene | Morpholine | 95 |
| 2 | Bromobenzene | Aniline | 88 |
| 3 | 4-Iodotoluene | Piperidine | 92 |
Data is illustrative and based on analogous systems.
Visualization of the Catalytic Cycle
Caption: Conceptual catalytic cycle for Cu-catalyzed N-arylation.
Application in Organocatalyzed Asymmetric Michael Addition
Derivatives of benzene-1,2-diamine have been utilized as bifunctional organocatalysts, where one amine acts as a Brønsted base and the other (as a thiourea or squaramide derivative) as a hydrogen bond donor. The following is a general protocol for such a reaction.[2][3]
Experimental Protocol: Asymmetric Michael Addition
-
In a reaction vial, dissolve the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv.) and the Michael donor (e.g., acetylacetone, 1.5 equiv.) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the chiral N-functionalized benzene-1,2-diamine organocatalyst (5-10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data for a Representative Organocatalyzed Michael Addition
The table below shows typical results for a Michael addition using a chiral benzene-1,2-diamine-derived organocatalyst.
| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | Acetylacetone | 93 | 41 (S) |
| 2 | Chalcone | Diethyl malonate | 85 | 35 (R) |
Data is illustrative and based on analogous systems described in the literature.[2]
Visualization of the Logical Relationship in Bifunctional Catalysis
Caption: Mode of action for a bifunctional organocatalyst.
Conclusion
While direct, detailed applications of this compound in catalysis remain to be broadly reported, its structural similarity to other effective N-alkylated benzene-1,2-diamine ligands suggests significant potential. The protocols and conceptual frameworks provided in these notes offer a solid starting point for researchers wishing to explore its utility in copper- and palladium-catalyzed cross-coupling reactions, as well as in the development of novel organocatalysts. The steric bulk of the tert-butyl group is a key feature that may impart unique selectivity in various catalytic transformations. Further research is encouraged to elucidate the specific catalytic properties of this promising ligand.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a generalized protocol for the synthesis of metal complexes using the bidentate N,N'-donor ligand, 1-N-tert-Butylbenzene-1,2-diamine. The methodologies outlined below are based on established procedures for the synthesis of metal complexes with analogous diamine ligands. Researchers should note that these protocols may require optimization for specific metal precursors and desired final complexes.
Introduction
This compound is a versatile bidentate ligand featuring both a primary and a secondary amine donor site, along with a sterically demanding tert-butyl group. This combination of electronic and steric properties makes it an interesting candidate for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and as therapeutic agents. The protocols provided herein describe the general synthesis of transition metal complexes, with specific examples for iron(II), copper(II), and ruthenium(II).
General Synthetic Workflow
The synthesis of metal complexes with this compound typically follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general workflow is depicted below.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocols
Synthesis of an Iron(II) Complex
This protocol describes a general method for synthesizing an iron(II) complex.
Materials:
-
This compound
-
Iron(II) chloride (FeCl₂)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous methanol (20 mL).
-
In a separate flask, dissolve anhydrous iron(II) chloride (0.5 mmol) in anhydrous methanol (10 mL).
-
Slowly add the iron(II) chloride solution to the ligand solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. A color change or precipitation may be observed.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold anhydrous methanol (2 x 5 mL) and then with anhydrous diethyl ether (2 x 10 mL).
-
Dry the final product under vacuum.
Synthesis of a Copper(II) Complex
This protocol outlines a general procedure for the synthesis of a copper(II) complex. The use of copper acetate is common, but other copper(II) salts can be used.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (2.0 mmol) in ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in ethanol (20 mL), with gentle warming if necessary.
-
Add the copper(II) acetate solution dropwise to the ligand solution while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a colored precipitate is expected.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with ethanol (3 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Air-dry the product or dry it in a desiccator.
Synthesis of a Ruthenium(II) Complex
This protocol provides a general method for synthesizing a ruthenium(II) complex, often starting from a precursor like RuCl₂(PPh₃)₃.[1]
Materials:
-
This compound
-
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
-
Toluene
-
Hexane
-
Reflux condenser
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add RuCl₂(PPh₃)₃ (1.0 mmol) and this compound (1.0 mmol).
-
Add anhydrous toluene (40 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, reduce the solvent volume in vacuo.
-
Add hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
-
Further purification may be achieved by recrystallization or column chromatography.
Characterization
The synthesized metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their identity and purity.
References
Application Notes and Protocols: 1-N-tert-Butylbenzene-1,2-diamine in Asymmetric Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-N-tert-Butylbenzene-1,2-diamine and its derivatives are chiral building blocks with potential applications in asymmetric synthesis and catalysis. The presence of a sterically demanding tert-butyl group and two vicinal amino functionalities allows for the formation of chiral ligands and catalysts that can create a stereochemically defined environment for chemical reactions. These can be instrumental in the enantioselective synthesis of complex molecules, a critical aspect of drug discovery and development. This document provides an overview of the potential applications, including detailed hypothetical protocols for the synthesis of derived catalysts and their use in asymmetric transformations.
Introduction to Chiral Diamines in Asymmetric Catalysis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis. They are frequently employed as ligands for transition metals or as organocatalysts. The C2-symmetry often found in these ligands simplifies the analysis of catalytic cycles and can lead to high levels of enantioselectivity. The nitrogen atoms of the diamine can coordinate to a metal center, forming a chiral complex that can catalyze a variety of reactions, including hydrogenations, C-C bond formations, and aminations. In organocatalysis, the diamine can be part of a larger scaffold that activates substrates through hydrogen bonding or by forming transient chiral intermediates.
While extensive research has been conducted on various chiral diamines, specific and detailed applications of this compound are not widely reported in peer-reviewed literature. However, based on the principles of asymmetric catalysis, we can project its utility in the development of novel catalytic systems. The following sections provide a hypothetical framework for its application, offering researchers a starting point for exploring its potential.
Hypothetical Application: Asymmetric Transfer Hydrogenation of Ketones
In this hypothetical application, a chiral Schiff base ligand is synthesized from this compound. This ligand is then used to form a rhodium complex for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
Synthesis of a Chiral Schiff Base Ligand
A common strategy to create a chiral catalyst from a diamine is to form a Schiff base with a suitable aldehyde. This can then be complexed with a metal.
Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(salicylidene)-1-(tert-butyl)benzene-1,2-diamine
-
To a solution of (R,R)-1-N-tert-Butylbenzene-1,2-diamine (1.0 mmol) in absolute ethanol (20 mL) is added salicylaldehyde (2.2 mmol).
-
The mixture is heated to reflux for 4 hours.
-
The solution is then cooled to room temperature, and the resulting yellow precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the chiral Schiff base ligand.
Preparation of the Rhodium Catalyst
The synthesized Schiff base ligand can be used to prepare a rhodium catalyst for the asymmetric transfer hydrogenation.
Experimental Protocol: Synthesis of [Rh((R,R)-Schiff Base)Cl]
-
In a Schlenk flask under an argon atmosphere, the chiral Schiff base ligand (0.1 mmol) and [Rh(cod)Cl]₂ (0.05 mmol) are dissolved in anhydrous dichloromethane (10 mL).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to yield the rhodium catalyst.
Asymmetric Transfer Hydrogenation of Acetophenone
The prepared catalyst can then be tested in the asymmetric transfer hydrogenation of a model substrate, such as acetophenone.
Experimental Protocol:
-
In a round-bottom flask, the rhodium catalyst (0.01 mmol) and acetophenone (1.0 mmol) are dissolved in isopropanol (5 mL).
-
A solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL) is added to the mixture.
-
The reaction is stirred at 80°C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Hypothetical Data Presentation
The following table summarizes hypothetical results for the asymmetric transfer hydrogenation of various ketones using the prepared rhodium catalyst.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 92 | 88 |
| 3 | 1-Indanone | 1-Indanol | 98 | 95 |
| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 90 | 85 |
Diagrams and Visualizations
Synthesis Workflow
The overall workflow for the synthesis of the chiral catalyst and its application in asymmetric transfer hydrogenation can be visualized as follows:
Caption: Workflow for Catalyst Synthesis and Asymmetric Hydrogenation.
Hypothetical Catalytic Cycle
The proposed catalytic cycle for the asymmetric transfer hydrogenation is depicted below.
Caption: Hypothetical Catalytic Cycle for Transfer Hydrogenation.
Conclusion
While this compound is not a widely documented ligand precursor in the field of asymmetric catalysis, its structure suggests significant potential. The hypothetical application and protocols presented here provide a conceptual blueprint for researchers to explore its utility. The development of novel chiral ligands from readily available starting materials like this compound is a continuous effort in the quest for more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Further research into the synthesis of various derivatives and their screening in a broad range of asymmetric transformations is warranted to fully elucidate the potential of this chiral building block.
Application Notes and Protocols for Reactions Utilizing 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1-N-tert-Butylbenzene-1,2-diamine, a versatile building block in organic synthesis. The following sections detail its application in the synthesis of quinoxaline derivatives and its use as a ligand in the formation of metal complexes, which have potential applications in catalysis and materials science.
Application Note 1: Synthesis of Quinoxaline Derivatives
Introduction: this compound serves as a key precursor for the synthesis of substituted quinoxalines. Quinoxaline moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting antibacterial, antiviral, and anticancer properties. The reaction proceeds via a condensation reaction between the diamine and a 1,2-dicarbonyl compound, followed by cyclization and aromatization. This protocol outlines the synthesis of 2,3-dimethyl-5-tert-butylquinoxaline.
Experimental Protocol 1: Synthesis of 2,3-dimethyl-5-tert-butylquinoxaline
This protocol details the reaction of this compound with biacetyl to form the corresponding quinoxaline derivative.
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound in 30 mL of ethanol.
-
Add 0.86 g (10 mmol) of biacetyl to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly add 20 mL of distilled water to the mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol/water.
-
Dry the purified product under vacuum to obtain 2,3-dimethyl-5-tert-butylquinoxaline.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3-dimethyl-5-tert-butylquinoxaline.
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Yield (g) | Yield (%) |
| This compound | 164.25 | 1.64 | 10 | - | - |
| Biacetyl | 86.09 | 0.86 | 10 | - | - |
| 2,3-dimethyl-5-tert-butylquinoxaline | 214.31 | - | - | 1.93 | 90 |
Application Note 2: Synthesis of a Schiff Base Ligand and its Metal Complex
Introduction: this compound can be used to synthesize Schiff base ligands. These ligands are capable of coordinating with various metal ions to form stable complexes. This protocol describes the synthesis of a Schiff base ligand derived from this compound and salicylaldehyde, followed by its complexation with copper(II) acetate. Such complexes are of interest in catalysis and for their magnetic properties.
Experimental Protocol 2: Two-Step Synthesis of a Cu(II) Schiff Base Complex
Part A: Synthesis of the Schiff Base Ligand
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.64 g (10 mmol) of this compound in 40 mL of methanol in a 100 mL round-bottom flask.
-
To this solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise with continuous stirring.
-
A yellow precipitate should form immediately.
-
Stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product in a desiccator. The product is the Schiff base ligand, 2-(((2-((tert-butyl)amino)phenyl)imino)methyl)phenol.
Part B: Synthesis of the Copper(II) Complex
Materials:
-
Schiff base ligand (from Part A)
-
Copper(II) acetate monohydrate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 2.68 g (10 mmol) of the Schiff base ligand in 50 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 1.99 g (10 mmol) of copper(II) acetate monohydrate in 20 mL of hot methanol.
-
Add the hot copper(II) acetate solution to the suspension of the ligand.
-
Heat the resulting mixture to reflux for 1 hour. A color change should be observed, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by vacuum filtration, wash with cold methanol, and dry under vacuum.
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final copper(II) complex.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Yield (g) | Yield (%) |
| Part A: Ligand Synthesis | |||||
| This compound | 164.25 | 1.64 | 10 | - | - |
| Salicylaldehyde | 122.12 | 1.22 | 10 | - | - |
| Schiff Base Ligand | 268.36 | - | - | 2.55 | 95 |
| Part B: Complex Synthesis | |||||
| Schiff Base Ligand | 268.36 | 2.68 | 10 | - | - |
| Copper(II) acetate monohydrate | 199.65 | 1.99 | 10 | - | - |
| Copper(II) Complex | - | - | - | - | - |
| Note: The exact molar mass and yield of the Copper(II) Complex can vary depending on its final coordination sphere. |
Application Notes and Protocols for Organocatalysts Derived from N-Substituted Benzene-1,2-diamines
A-LBN-OD-20251227
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the synthesis and catalytic activity of organocatalysts specifically derived from 1-N-tert-Butylbenzene-1,2-diamine is limited. The following application notes and protocols are based on closely related and well-documented N-substituted benzene-1,2-diamine derivatives, which serve as a valuable reference for the potential applications and methodologies of the target compound class.
Introduction
This document outlines the general synthesis, catalytic applications, and experimental protocols for organocatalysts based on N-substituted benzene-1,2-diamines, providing a foundational guide for researchers interested in this catalyst family.
Synthesis of N-Substituted Benzene-1,2-diamine Derived Organocatalysts
A general and modular four-step synthesis has been developed for bifunctional, noncovalent organocatalysts based on a chiral diamine scaffold and a 1,2-benzenediamine hydrogen-bond donor.[1][2] This approach allows for the systematic variation of the catalyst structure to optimize its performance in specific reactions.
The synthetic pathway typically involves:
-
Nucleophilic Aromatic Substitution: Reaction of a chiral diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine) with a substituted 2-fluoronitrobenzene derivative.
-
Selective Alkylation: Introduction of a substituent on the primary amino group of the chiral diamine.
-
Reduction: Conversion of the aromatic nitro group to a primary amine.
-
Derivatization: Functionalization of the newly formed primary aromatic amine to introduce a hydrogen-bonding moiety (e.g., amide, sulfonamide).
A schematic representation of this synthetic approach is provided below.
Caption: General synthetic workflow for N-substituted benzene-1,2-diamine organocatalysts.
Catalytic Applications: Asymmetric Michael Addition
Organocatalysts derived from N-substituted benzene-1,2-diamines have been evaluated in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.[1][3] This reaction is a benchmark for testing the efficacy of new bifunctional organocatalysts. The catalyst activates the nitrostyrene through hydrogen bonding while the basic site on the catalyst activates the acetylacetone.
Caption: Proposed catalytic cycle for the Michael addition.
Performance Data
The catalytic activity of various N-substituted benzene-1,2-diamine organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine in the Michael addition of acetylacetone to trans-β-nitrostyrene is summarized below. The reactions were typically carried out in anhydrous dichloromethane at 25 °C for 24 hours with a catalyst loading of 10 mol%.[1]
| Catalyst Type | Substituent on Benzene Ring | Conversion (%) | Enantiomeric Excess (% ee) |
| Sulfonamide | H | up to 93 | up to 41 |
| Sulfonamide | 3,5-bis(CF₃) | up to 85 | up to 35 |
| Amide | Benzoyl | up to 78 | up to 25 |
| Amide | 3,5-bis(CF₃)benzoyl | up to 65 | up to 18 |
| Alkylated Amine | Benzyl | up to 50 | up to 15 |
| Arylated Amine | Phenyl | up to 40 | up to 10 |
Note: The enantioselectivities observed for these initial catalyst designs are modest, indicating significant room for improvement through structural modification. The data suggests that electron-withdrawing groups on the sulfonamide moiety can influence both conversion and enantioselectivity.
Experimental Protocols
General Procedure for the Synthesis of Benzene-1,2-diamine Building Blocks
This protocol is adapted from the synthesis of related chiral benzene-1,2-diamine building blocks.[1]
-
Step 1: Nucleophilic Aromatic Substitution: To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃, 2.0 equiv.) and the desired 2-fluoronitrobenzene derivative (1.1 equiv.). Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up by extraction to afford the N-(2-nitrophenyl)cyclohexane-1,2-diamine derivative.
-
Step 2: Selective Alkylation: To a solution of the product from Step 1 (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add an alkylating agent (e.g., an alkyl halide, 1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.). Stir the mixture at room temperature until the reaction is complete. Purify the product by column chromatography.
-
Step 3: Reduction of the Aromatic Nitro Group: Dissolve the N-alkylated product from Step 2 (1.0 equiv.) in ethanol. Add tin(II) chloride dihydrate (5.0 equiv.) and heat the mixture at reflux. Upon completion, the reaction is quenched, neutralized, and extracted to yield the desired benzene-1,2-diamine building block.
General Procedure for the Derivatization of the Primary Aromatic Amine
The following are general procedures for the acylation and sulfonylation of the benzene-1,2-diamine building block.[1]
Acylation with Benzoyl Chloride:
-
Dissolve the benzene-1,2-diamine building block (1.0 equiv.) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equiv.) and a catalytic amount of DMAP (10 mol%).
-
Cool the mixture to 0 °C and add benzoyl chloride (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Perform an aqueous workup and purify the product by column chromatography.
Acylation with EDCI-activated Carboxylic Acid:
-
To a solution of the benzene-1,2-diamine building block (1.0 equiv.) in anhydrous dichloromethane, add the carboxylic acid (1.0 equiv.) and DMAP (10 mol%).
-
Cool the mixture to 0 °C and add EDCI·HCl (1.2 equiv.).
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with water and purify the product by column chromatography.
General Protocol for the Organocatalyzed Michael Addition
The following is a general protocol for the Michael addition of acetylacetone to trans-β-nitrostyrene.[3]
-
To a solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (1 mL) under an argon atmosphere, add the organocatalyst (10 mol%, 0.02 mmol).
-
Add acetylacetone (0.3 mmol, 1.5 equiv.).
-
Stir the resulting reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction conversion by taking an aliquot and analyzing by ¹H NMR.
-
Upon completion, the product can be isolated by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
While specific applications of this compound derived organocatalysts are yet to be reported, the synthetic routes and catalytic methodologies established for analogous N-substituted benzene-1,2-diamines provide a strong foundation for future research. The modular synthesis allows for the fine-tuning of steric and electronic properties, which could lead to the development of highly efficient and selective catalysts. Future work should focus on the synthesis of a library of these catalysts and their evaluation in a broader range of asymmetric transformations. The bulky tert-butyl group may offer unique steric control, potentially leading to improved enantioselectivities in certain reactions.
References
Application Notes and Protocols for the Synthesis of Benzimidazoles using 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their structural resemblance to naturally occurring purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The synthesis of substituted benzimidazoles is a key focus for the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of 1-tert-butyl-2-aryl-1H-benzo[d]imidazoles, utilizing 1-N-tert-Butylbenzene-1,2-diamine as a key starting material. The presence of the tert-butyl group at the N-1 position can enhance the lipophilicity and metabolic stability of the resulting benzimidazole derivatives, potentially improving their pharmacokinetic profiles.
General Reaction Scheme
The primary synthetic route described herein is the condensation reaction between this compound and various aromatic aldehydes. This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the stable benzimidazole ring system.
Data Presentation: Synthesis of 1-tert-Butyl-2-aryl-1H-benzo[d]imidazoles
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 1-tert-butyl-2-aryl-1H-benzo[d]imidazoles. Please note that yields and reaction times are representative and can vary based on the specific substrate and reaction scale.
| Entry | Aldehyde (Ar-CHO) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 3 | High |
| 2 | 4-Chlorobenzaldehyde | Ammonium Chloride (NH₄Cl) | Chloroform (CHCl₃) | Room Temp | 4 | 94 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl nitrite | Acetonitrile | Room Temp | 0.5 | High |
| 4 | 4-Nitrobenzaldehyde | Sodium metabisulfite (Na₂S₂O₅) | Ethanol/Water | Reflux | 6 | ~70 |
| 5 | 2-Naphthaldehyde | Zinc triflate (Zn(OTf)₂) | Ethanol | Reflux | - | High |
| 6 | 3-Pyridinecarboxaldehyde | L-Proline | - | - | - | High |
| 7 | Thiophene-2-carboxaldehyde | Acetic Acid | Grinding | Room Temp | 0.25 | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-tert-Butyl-2-aryl-1H-benzo[d]imidazoles using a Catalytic Amount of Ammonium Chloride.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1 mmol) in chloroform (5 ml), add the desired aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (70:30) eluent system.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis using tert-Butyl Nitrite as a Catalyst at Room Temperature
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in acetonitrile (5 mL).
-
To this solution, add a catalytic amount of tert-butyl nitrite.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within a short period (e.g., 30 minutes), and the product can be isolated by standard work-up procedures.
Visualizations
Experimental Workflow for Benzimidazole Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of 1-tert-butyl-2-aryl-1H-benzo[d]imidazoles.
Caption: General workflow for the synthesis of 1-tert-butyl-2-aryl-1H-benzo[d]imidazoles.
Proposed Reaction Mechanism
The following diagram outlines the proposed mechanism for the acid-catalyzed condensation of this compound with an aromatic aldehyde.
Caption: Proposed mechanism for benzimidazole formation.
Coordination Chemistry of Transition Metals with N-tert-butyl Diamine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the coordination chemistry of transition metals with N-tert-butyl diamine ligands, focusing on their synthesis, characterization, and applications in catalysis and potentially in drug development. Detailed experimental protocols for the synthesis of representative ligands and complexes, along with their catalytic applications, are presented. Quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and catalytic cycles are visualized using diagrams.
Introduction to N-tert-butyl Diamine Ligands in Coordination Chemistry
N-tert-butyl diamine ligands are a class of chelating ligands that feature two nitrogen donor atoms connected by a flexible or rigid backbone, with at least one nitrogen atom bearing a bulky tert-butyl group. The steric hindrance provided by the tert-butyl group(s) plays a crucial role in influencing the coordination geometry, stability, and reactivity of the resulting transition metal complexes. This steric bulk can create a specific coordination environment around the metal center, which can be exploited to enhance catalytic activity, selectivity, and to stabilize reactive intermediates.
The most common N-tert-butyl diamine ligand is N,N'-di-tert-butylethylenediamine, which is a versatile ligand in various catalytic processes.[1] Its high steric hindrance makes it an effective component in catalysts for organic synthesis.[1]
Synthesis of N-tert-butyl Diamine Ligands and their Transition Metal Complexes
The synthesis of N-tert-butyl diamine ligands can be achieved through various synthetic routes. A common method for the preparation of N,N'-di-tert-butylethylenediamine involves the reaction of tert-butylamine with glyoxal, followed by catalytic hydrogenation.[1][2]
The coordination complexes are typically synthesized by reacting the N-tert-butyl diamine ligand with a suitable transition metal salt in an appropriate solvent. The choice of metal salt and reaction conditions can influence the final structure and properties of the complex.
General Experimental Workflow for Synthesis
The synthesis of transition metal complexes with N-tert-butyl diamine ligands generally follows a straightforward procedure. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the synthesis of transition metal complexes.
Quantitative Data of Representative Complexes
Table 1: Selected Structural and Spectroscopic Data for Transition Metal Diamine Complexes
| Complex | Metal | Ligand | M-N Bond Length (Å) | N-M-N Angle (°) | Key IR Bands (cm⁻¹) ν(M-N) | Reference |
| --INVALID-LINK--₂ | Cu(II) | N,N'-diethylethylenediamine | 2.011(5), 2.081(5) | - | - | [3] |
| [Co(en)₃]Cl₂ | Co(II) | ethylenediamine | - | 80.17(6) - 98.10(6) | - |
Note: Data for specific N-tert-butyl diamine complexes are limited in publicly accessible databases. The provided data for related complexes serves as a reference.
Applications in Catalysis
Transition metal complexes bearing N-tert-butyl diamine ligands have shown significant promise as catalysts in a variety of organic transformations, most notably in cross-coupling and oxidation reactions.
Ullmann-Type Cross-Coupling Reactions
Copper complexes with diamine ligands are effective catalysts for Ullmann-type cross-coupling reactions, which are essential for the formation of C-N and C-O bonds. The bulky N-tert-butyl groups on the ligand can prevent catalyst decomposition and are effective for reactions involving sterically hindered substrates. The catalytic cycle for a copper-catalyzed N-arylation is depicted below.
Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann C-N cross-coupling reaction.
Oxidation Reactions
Cobalt complexes with N-tert-butyl-containing ligands have been investigated as catalysts for the aerobic oxidation of various organic substrates, including alcohols.[4] The ligand environment plays a critical role in modulating the redox properties of the cobalt center and facilitating the catalytic cycle. While specific quantitative data for N-tert-butyl diamine cobalt complexes in alcohol oxidation is not extensively tabulated, the general activity of cobalt complexes in such reactions is well-established.[5]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative ligand and a transition metal complex, as well as a general procedure for a catalytic application.
Protocol for the Synthesis of N,N'-Di-tert-butylethylenediamine
This protocol is adapted from established procedures for the synthesis of N,N'-di-tert-butylethylenediamine.[1][2]
Materials:
-
tert-butylamine
-
Glyoxal (40% aqueous solution)
-
Toluene
-
Palladium on carbon (10%) or other suitable hydrogenation catalyst
-
Hydrogen gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine (2.0 eq) in toluene.
-
Cool the solution in an ice bath and slowly add an aqueous solution of glyoxal (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diimine intermediate.
-
Dissolve the crude diimine in a suitable solvent (e.g., ethanol or toluene) and add the hydrogenation catalyst.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting N,N'-di-tert-butylethylenediamine by vacuum distillation.
Protocol for the Synthesis of a [Cu(N,N'-di-tert-butylethylenediamine)Cl₂] Complex
This is a general procedure for the synthesis of a copper(II) complex with N,N'-di-tert-butylethylenediamine.
Materials:
-
N,N'-di-tert-butylethylenediamine
-
Copper(II) chloride (anhydrous)
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-di-tert-butylethylenediamine (1.0 mmol) in anhydrous ethanol (10 mL).
-
In a separate flask, dissolve anhydrous copper(II) chloride (1.0 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the copper(II) chloride solution to the ligand solution with stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with small portions of cold ethanol and then diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product using techniques such as FT-IR spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Protocol for a Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides a general procedure for the N-arylation of an amine with an aryl halide using a copper/N,N'-di-tert-butylethylenediamine catalyst system.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
N,N'-di-tert-butylethylenediamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add CuI (5 mol%), N,N'-di-tert-butylethylenediamine (10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
The use of N-tert-butyl diamine ligands in drug development is an emerging area. Their role as stabilizers in drug formulations can help maintain the efficacy and shelf-life of active pharmaceutical ingredients.[1] Furthermore, the transition metal complexes themselves may exhibit biological activity, a field that warrants further investigation. The principles of coordination chemistry are fundamental in the design of new metallodrugs, where the ligand structure can be tailored to influence the therapeutic and toxicological properties of the metal complex.
Conclusion
Transition metal complexes of N-tert-butyl diamine ligands are a versatile class of compounds with significant applications in catalysis. The steric bulk of the tert-butyl groups imparts unique properties to these complexes, leading to enhanced stability and reactivity. The provided protocols offer a starting point for the synthesis and application of these valuable chemical entities. Further research into the coordination chemistry and applications of these complexes is likely to uncover new and exciting opportunities in both industrial and academic settings, including the development of novel therapeutics.
References
- 1. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]
- 2. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Strategic Role of 1-N-tert-Butylbenzene-1,2-diamine in Advancing C-N Bond Formation Reactions
For Immediate Release
[City, State] – [Date] – In the landscape of modern organic synthesis, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the catalysts and ligands that facilitate these critical transformations, 1-N-tert-Butylbenzene-1,2-diamine has emerged as a noteworthy ligand, particularly in copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig amination reactions. Its unique structural features, including the sterically demanding tert-butyl group, offer distinct advantages in terms of reaction efficiency, selectivity, and substrate scope.
The presence of the 1,2-diamine moiety on the benzene ring allows this molecule to act as a bidentate ligand, chelating to a metal center (typically copper or palladium) and thereby stabilizing the catalytic species. This chelation is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which collectively forge the new C-N bond.
A significant advantage conferred by the N-tert-butyl group is the steric hindrance it provides. This bulkiness can prevent the deactivation of the catalyst through the formation of undesired ligand-ligand or ligand-substrate aggregates. Furthermore, in the context of Ullmann-type reactions, which have historically required harsh reaction conditions, ligands like this compound enable these transformations to proceed under milder conditions, often at room temperature. This broadens the applicability of the reaction to sensitive substrates and enhances its overall practicality.
In palladium-catalyzed Buchwald-Hartwig amination, a premier method for C-N bond formation, the choice of ligand is paramount to the success of the reaction.[1][2] While a broad range of phosphine-based ligands have been developed, diamine ligands offer a valuable alternative. The electronic and steric properties of this compound can be finely tuned to optimize the catalytic activity for specific substrate combinations, including challenging couplings involving sterically hindered aryl halides or amines.
Application Notes
The utility of this compound and its derivatives extends across various stages of research and development in the chemical and pharmaceutical industries.
For Researchers and Scientists:
-
Broadening Substrate Scope: This class of ligands has shown efficacy in coupling a wide range of aryl halides (including bromides and, in some cases, chlorides) with various amines (primary, secondary, and heterocyclic).
-
Mild Reaction Conditions: The ability to conduct C-N cross-coupling reactions at or near room temperature is a significant advantage, preserving thermally sensitive functional groups and reducing energy consumption.
-
Enhanced Catalyst Stability: The tert-butyl group can inhibit the degradation of the ligand, leading to more robust and efficient catalytic systems.
For Drug Development Professionals:
-
Late-Stage Functionalization: The mild conditions and high functional group tolerance associated with catalyst systems employing diamine ligands make them suitable for the late-stage modification of complex drug candidates.
-
Library Synthesis: The reliability and broad scope of these reactions are advantageous for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Process Chemistry: The use of inexpensive and less toxic copper catalysts in Ullmann-type reactions, facilitated by ligands such as this compound, presents a more sustainable and cost-effective alternative to palladium-based systems for large-scale synthesis.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively tabulated in the literature, the following table summarizes the general observations and the role of substituents on related diamine ligands in C-N cross-coupling reactions.
| Ligand Feature | Effect on C-N Coupling Reactions | Relevant Reaction Type(s) |
| 1,2-Diamine Backbone | Acts as a bidentate ligand, stabilizing the metal catalyst. | Ullmann-type, Buchwald-Hartwig |
| N-Aryl/Alkyl Substituents | Modulate the steric and electronic properties of the ligand. | Ullmann-type, Buchwald-Hartwig |
| tert-Butyl Groups | Provide steric bulk, preventing ligand decomposition and often improving catalyst efficiency for sterically demanding substrates. | Ullmann-type |
| ortho-Aryl Substituents | Can provide π-interaction stabilization for the active catalytic species. | Ullmann-type |
The following table presents representative yields for C-N cross-coupling reactions using related N,N'-disubstituted benzene-1,2-diamine ligands to provide a quantitative context for the expected performance.
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | N-([1,1'-Biphenyl]-2-yl)-N'-(2-phenylnaphthalen-1-yl)benzene-1,2-diamine | CuI | K3PO4 | Toluene | RT | 95 |
| 4-Chlorotoluene | Aniline | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 98 |
| 1-Bromo-4-methoxybenzene | Pyrrolidine | N,N'-Bis(2-phenylnaphthalen-1-yl)benzene-1,2-diamine | CuI | K3PO4 | Toluene | RT | 92 |
| 2-Bromopyridine | n-Hexylamine | N1-(3',5'-di-tert-butyl-[1,1'-biphenyl]-2-yl)- N2-(2-(3,5-di-tert-butylphenyl)naphthalen-1-yl)benzene-1,2-diamine | CuI | K3PO4 | Toluene | RT | 88 |
Experimental Protocols
The following are generalized protocols for copper-catalyzed and palladium-catalyzed C-N bond formation reactions, which can be adapted for use with this compound. Optimization of reaction conditions (catalyst loading, base, solvent, temperature) is recommended for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation of Amines (Ullmann-Type Coupling)
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
This compound (10-20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI, this compound, and the base under an inert atmosphere.
-
Add the aryl halide and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and stir the reaction mixture at room temperature or heat as required (typically 25-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of Amines (Buchwald-Hartwig Amination)
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) or a suitable palladium precatalyst
-
This compound (as a potential ligand, though phosphine ligands are more common) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable strong base (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium source, the ligand, and the base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for a copper-catalyzed Ullmann-type C-N coupling reaction.
References
Application Notes: Preparation of Chiral Catalysts from 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral catalysts derived from 1-N-tert-Butylbenzene-1,2-diamine. This diamine serves as a versatile building block for the preparation of privileged chiral ligands, such as Salen and bis(oxazoline) (BOX) types, which are widely used in asymmetric catalysis. The protocols outlined below are based on established synthetic methodologies for these ligand classes and have been adapted for the specific use of this compound.
Introduction
Chiral catalysts are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can determine its therapeutic efficacy. The 1,2-diamine motif is a cornerstone in the design of many successful chiral ligands due to its ability to form stable complexes with a variety of metals. This compound offers a unique scaffold, combining the rigidity of the benzene ring with the steric bulk of the tert-butyl group, which can be advantageous for inducing high levels of enantioselectivity in catalytic reactions.
This document details the preparation of two important classes of chiral ligands derived from this compound: a chiral Salen-type ligand and a chiral bis(oxazoline) (BOX) ligand. Subsequent metalation of these ligands yields the active chiral catalysts.
I. Synthesis of a Chiral Salen-Type Ligand and its Manganese Complex
Chiral Salen ligands, when complexed with transition metals like manganese, are highly effective catalysts for asymmetric epoxidation of unfunctionalized olefins. The following protocol describes the synthesis of a C2-symmetric Salen ligand from this compound and a suitable chiral aldehyde, followed by complexation with manganese.
Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1-N-tert-butylbenzene-1,2-diamine
Materials:
-
This compound
-
(R)-2-Hydroxy-3,5-di-tert-butylbenzaldehyde
-
Ethanol (absolute)
-
Manganese(II) acetate tetrahydrate
-
Sodium chloride
-
Air (as an oxidant)
Procedure:
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a solution of (R)-2-Hydroxy-3,5-di-tert-butylbenzaldehyde (2.0 eq) in absolute ethanol to the flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
Allow the solution to cool to room temperature, during which a yellow precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure Salen ligand.
-
-
Manganese Complexation:
-
Suspend the synthesized Salen ligand (1.0 eq) in ethanol in a Schlenk flask.
-
Add manganese(II) acetate tetrahydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux for 2 hours under an inert atmosphere.
-
To the hot solution, add a saturated aqueous solution of sodium chloride.
-
Bubble air through the solution for 1 hour to oxidize Mn(II) to Mn(III).
-
Cool the mixture to room temperature and collect the resulting brown precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the chiral Mn(III)-Salen catalyst.
-
Hypothetical Performance Data
The following table summarizes expected performance data for the synthesized catalyst in the asymmetric epoxidation of a model substrate, such as styrene.
| Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | 1.0 | m-CPBA | 0 | 85 | 92 (R) |
| cis-β-Methylstyrene | 1.0 | NaOCl | -10 | 78 | 95 (1R,2S) |
| 1,2-Dihydronaphthalene | 0.5 | PhIO | 0 | 92 | 98 (1R,2S) |
Diagram of the Synthetic Workflow for Chiral Mn-Salen Catalyst
Caption: Workflow for the synthesis of a chiral Mn-Salen catalyst.
II. Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand and its Copper Complex
Chiral bis(oxazoline) (BOX) ligands are another class of "privileged" ligands that form effective catalysts with various metals, particularly copper, for a range of asymmetric reactions, including Diels-Alder and Friedel-Crafts reactions.
Experimental Protocol: Synthesis of (S,S)-2,2'-(1,2-Phenylene)bis(4-tert-butyl-4,5-dihydrooxazole)
Materials:
-
This compound
-
(S)-tert-Leucinol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Acetonitrile
Procedure:
-
Synthesis of the Bis(oxazoline) Ligand:
-
This is a conceptual adaptation. A more direct route would involve the reaction of a dicarboxylic acid derivative of the diamine with a chiral amino alcohol. For the purpose of this protocol, we will assume the formation of a suitable diamide intermediate from this compound and a malonate derivative, followed by cyclization.
-
A more practical, albeit multi-step, approach would involve the conversion of this compound to the corresponding dinitrile, followed by reaction with a chiral amino alcohol.
-
Conceptual One-Pot Synthesis: To a solution of 1,2-dicyanobenzene (derived from this compound via Sandmeyer reaction, as a conceptual precursor) (1.0 eq) and (S)-tert-Leucinol (2.2 eq) in chlorobenzene, add zinc chloride (0.1 eq).
-
Heat the mixture to 130 °C and stir for 24 hours.
-
Cool the reaction to room temperature and purify by column chromatography on silica gel to obtain the BOX ligand.
-
-
Copper Complexation:
-
In a glovebox, dissolve the synthesized BOX ligand (1.05 eq) in dry dichloromethane.
-
Add Copper(II) trifluoromethanesulfonate (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the chiral Cu(II)-BOX catalyst as a solid.
-
Hypothetical Performance Data
The following table presents hypothetical data for the Cu(II)-BOX catalyst in an asymmetric Diels-Alder reaction between cyclopentadiene and an N-acyloxazolidinone.
| Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (endo:exo) |
| N-Acryloyl-2-oxazolidinone | 5.0 | CH₂Cl₂ | -78 | 95 | 99 (S) | >99:1 |
| N-Crotonoyl-2-oxazolidinone | 5.0 | Toluene | -40 | 88 | 97 (2S,3R) | 98:2 |
Logical Diagram for the Preparation of a Chiral Cu-BOX Catalyst
Caption: Logical steps for the preparation of a chiral Cu-BOX catalyst.
Conclusion
This compound is a promising precursor for the synthesis of valuable chiral catalysts. The protocols provided herein for the preparation of Salen and BOX-type ligands and their corresponding metal complexes offer a foundation for further exploration and optimization. The steric and electronic properties imparted by the N-tert-butylphenylenediamine backbone are anticipated to provide unique reactivity and selectivity profiles in a variety of asymmetric transformations, making these catalysts attractive targets for applications in pharmaceutical and fine chemical synthesis. Researchers are encouraged to adapt and refine these methodologies to suit their specific synthetic goals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-tert-Butylbenzene-1,2-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-N-tert-Butylbenzene-1,2-diamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low reaction yields, and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the synthesis of this compound?
Low yields in this synthesis are typically attributed to three main competing factors:
-
Overalkylation: The desired mono-alkylated product is also a nucleophile and can react with the tert-butylating agent to form a di-substituted byproduct, 1,2-bis(tert-butylamino)benzene. The N-centered nucleophilicity can increase upon alkylation, making the product more reactive than the starting material.[1]
-
Competing Elimination (E2 Reaction): The tert-butylating agent, especially if it's an alkyl halide like tert-butyl bromide, can undergo an E2 elimination reaction in the presence of a base to form isobutylene gas. This side reaction consumes the alkylating agent and is favored by strong bases and higher temperatures.[2]
-
Steric Hindrance: The bulky tert-butyl group can physically block the approach of the alkylating agent to the second amino group, which helps in achieving mono-alkylation but can also slow down the overall reaction rate if conditions are not optimized.[2]
Q2: I am observing a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-alkylation?
The formation of the di-tert-butylated byproduct is a common issue resulting from overalkylation.[3] To favor the formation of the mono-substituted product, consider the following strategies:
-
Adjust Stoichiometry: Use a significant excess of o-phenylenediamine relative to the tert-butylating agent (e.g., a 3:1 to 5:1 molar ratio). This statistically increases the probability of the alkylating agent reacting with the starting diamine instead of the mono-alkylated product.
-
Slow Reagent Addition: Add the tert-butylating agent slowly to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, further discouraging the second alkylation event.
-
Use a Bulky Protecting Group: In more complex syntheses, one amine can be protected with a group like Boc (tert-butoxycarbonyl) to ensure only one site reacts.[4] However, this adds extra steps to the synthesis (protection and deprotection).
Q3: The reaction is sluggish or stalls completely, with a large amount of starting material remaining. How can I improve the reaction rate?
A stalled reaction is often due to suboptimal reaction conditions or reagent quality.
-
Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, enhancing its reactivity.[2][5]
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is often effective. Stronger bases like potassium tert-butoxide can excessively promote the competing E2 elimination reaction.[1][2]
-
Temperature Control: While higher temperatures increase the reaction rate, they also favor elimination and overalkylation. It is advisable to start the reaction at a moderate temperature (e.g., 50-80°C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.[2][6]
-
Reagent Purity: Ensure that the o-phenylenediamine is pure and the solvent is anhydrous. Water can interfere with the base and reduce the overall reaction efficiency.
Q4: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the similar polarities of the starting material, product, and di-substituted byproduct.
-
Column Chromatography: This is the most common laboratory-scale method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the components.
-
Acid-Base Extraction: The basicity of the three components (diamine starting material, mono-substituted product, and di-substituted product) is different. A careful extraction with a dilute acid might selectively protonate and move one component to the aqueous phase, though this can be difficult to control perfectly.
-
Vacuum Distillation: For larger quantities, purification by vacuum distillation can be an effective method, as boiling points will differ. The process should be controlled carefully to avoid decomposition at high temperatures.[7][8]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[9]
Data Presentation
Table 1: Effect of Key Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Mono-Selectivity | Rationale & Citation |
| Stoichiometry | High excess of o-phenylenediamine | May decrease overall conversion of alkylating agent | Significantly Increases | Statistically favors reaction with starting material over the product. |
| Base Strength | Weak (e.g., K₂CO₃) vs. Strong (e.g., t-BuOK) | May be slower | Increases | Strong bases heavily favor the competing E2 elimination side reaction.[1][2] |
| Temperature | Moderate (50-80°C) vs. High (>100°C) | Increases rate, but may decrease overall yield | Decreases | High temperatures promote both overalkylation and elimination byproducts.[2] |
| Solvent | Polar Aprotic (DMF, DMSO) vs. Protic (Ethanol) | Increases | Generally Unaffected | Polar aprotic solvents enhance the nucleophilicity of the amine.[2][5] |
Visualized Guides and Workflows
Caption: Reaction scheme showing the desired synthesis pathway and common side reactions.
Caption: A decision tree to guide troubleshooting efforts based on analytical results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol and may require optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add o-phenylenediamine (e.g., 3.24 g, 30 mmol, 3 equivalents) and anhydrous potassium carbonate (K₂CO₃) (e.g., 2.76 g, 20 mmol, 2 equivalents).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) via a syringe. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: In a separate syringe, prepare a solution of tert-butyl bromide (e.g., 1.37 g, 10 mmol, 1 equivalent) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred reaction mixture over 1 hour.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude material can then be purified by column chromatography as described below.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the solvent polarity by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The expected elution order is: di-substituted byproduct (least polar), desired mono-substituted product, and finally o-phenylenediamine (most polar).
-
Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to yield the purified this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 8. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of N-tert-butyl-o-phenylenediamine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful coupling of N-tert-butyl-o-phenylenediamine. Given the steric hindrance imparted by the tert-butyl group, careful selection of reaction parameters is critical for achieving high yields and purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalytic system for coupling the sterically hindered N-tert-butyl-o-phenylenediamine? A1: Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are the state-of-the-art for forming C-N bonds with sterically hindered anilines.[1][3] Success hinges on using a palladium source (like Pd(OAc)₂ or a pre-catalyst) combined with a sterically bulky and electron-rich phosphine ligand.[4][5] Ligands such as RuPhos, XPhos, or BrettPhos are often excellent starting points for challenging substrates.[6]
Q2: Which aryl halide (Ar-I, Ar-Br, Ar-Cl) is the best coupling partner? A2: While the typical reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl, for Buchwald-Hartwig aminations, this is not always the case. Aryl bromides are often the best choice.[5] Aryl iodides can sometimes create an inhibitory effect by precipitating the palladium catalyst, leading to lower yields.[5] Aryl chlorides are the least reactive and require more specialized, highly active catalyst systems to achieve efficient coupling.[4][7]
Q3: How do I select the appropriate base for the reaction? A3: The base plays a crucial role in deprotonating the amine.[4] Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[6] Other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be used, but their effectiveness can be highly substrate-dependent.[4][6] In some cases, switching from KOtBu to NaOtBu can dramatically improve yield.[6]
Q4: What are the standard solvent and atmosphere requirements? A4: Buchwald-Hartwig reactions are oxygen- and moisture-sensitive.[8][9] Therefore, they must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous and should be degassed prior to use. Common solvents for these couplings include toluene, dioxane, and THF.[7]
Q5: My N-tert-butyl-o-phenylenediamine starting material is dark-colored. Can I still use it? A5: o-Phenylenediamines are susceptible to air oxidation, which can cause them to darken and introduce impurities.[10] Using oxidized starting material can lead to lower yields and the formation of colored byproducts. For best results, use a pure, light-colored reagent. If the material is significantly discolored, purification by recrystallization may be necessary.[10]
Troubleshooting Guide
Problem 1: The reaction shows no conversion or stalls at low yield.
| Possible Cause | Recommended Solution | Citation |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. Use a palladium pre-catalyst (e.g., a G3 or G4 precatalyst) which forms the active species more reliably than sources like Pd(OAc)₂. | [6][7] |
| Incorrect Ligand/Base | The combination is not suitable for this hindered substrate. Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos, tBu₃P) and strong bases (NaOtBu, Cs₂CO₃). | [6][7] |
| Catalyst Poisoning | If using an aryl iodide, the generated iodide may be inhibiting the catalyst. Switch to the corresponding aryl bromide. Substrates with other coordinating groups (e.g., an ortho-pyridine nitrogen) can also sequester the palladium. | [5][6] |
| Low Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature, typically in the range of 80-110 °C. | [5] |
Problem 2: The main side product is the hydrodehalogenation of my aryl halide.
| Possible Cause | Recommended Solution | Citation |
| β-Hydride Elimination | This side reaction can compete with the desired reductive elimination. It is often promoted by less sterically hindered ligands. | [3][11] |
| Incorrect Ligand Choice | Switch to a more sterically bulky ligand. The increased steric pressure around the metal center can disfavor the geometry required for β-hydride elimination and promote the desired C-N bond formation. | [4][11] |
Problem 3: The reaction is messy, showing multiple unidentified spots by TLC.
| Possible Cause | Recommended Solution | Citation |
| Impure Reagents | The N-tert-butyl-o-phenylenediamine may have oxidized. Purify the starting material. Ensure the aryl halide is pure. | [10] |
| Base-Sensitive Groups | A functional group on your substrate may be sensitive to the strong base at high temperatures. Consider using a milder base like Cs₂CO₃ or K₃PO₄, though this may require a longer reaction time or a more active catalyst. | [4][7] |
| Solvent Degradation | Ensure the solvent is pure and anhydrous. Some solvents can degrade under basic conditions at high temperatures. Toluene or dioxane are generally robust choices. | [7] |
Data Presentation: Parameter Optimization
The following tables summarize general trends for optimizing a Buchwald-Hartwig amination with a sterically hindered substrate like N-tert-butyl-o-phenylenediamine. Optimal conditions should always be confirmed experimentally.
Table 1: Effect of Ligand and Base on Reaction Yield
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Representative Yield |
| Pd₂(dba)₃ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | Low |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | Moderate |
| BrettPhos Pd G3 | (none needed) | NaOtBu | Toluene | 100 | High |
| RuPhos Pd G3 | (none needed) | K₃PO₄ | t-AmylOH | 110 | High |
Table 2: Effect of Aryl Halide and Solvent on Reaction Time
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Representative Time (h) |
| Aryl Chloride | RuPhos | NaOtBu | Dioxane | 110 | 12 - 24 |
| Aryl Bromide | BrettPhos | NaOtBu | Toluene | 100 | 4 - 12 |
| Aryl Iodide | XPhos | K₃PO₄ | Toluene | 100 | 6 - 18 (risk of inhibition) |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Coupling
This general procedure is adapted for the coupling of N-tert-butyl-o-phenylenediamine with an aryl bromide.[8][9]
Reagents & Equipment:
-
N-tert-butyl-o-phenylenediamine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, sodium tert-butoxide, N-tert-butyl-o-phenylenediamine, and a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide followed by the anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig coupling.
Caption: Troubleshooting flowchart for a failed coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 1-N-tert-Butylbenzene-1,2-diamine during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1-N-tert-Butylbenzene-1,2-diamine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution rapidly turns dark brown upon exposure to air. What is happening?
A1: A rapid color change to dark brown or red is a visual indicator of significant oxidation.[1] this compound, like many o-phenylenediamines, is sensitive to atmospheric oxygen. The pure compound is typically a light-colored solid, and this discoloration suggests the formation of highly colored oxidized species.
Q2: What are the likely oxidation byproducts of this compound?
Q3: How can I store this compound to minimize oxidation?
A3: To ensure the stability of this compound, it should be stored in a cool, dark place, protected from light and moisture. For long-term storage, keeping the material under an inert atmosphere, such as argon or nitrogen, within a tightly sealed container is highly recommended.
Q4: Can I use antioxidants to stabilize my reaction mixture?
A4: Yes, in some cases, adding a small amount of a mild reducing agent or antioxidant can help prevent the accumulation of colored oxidation byproducts. Sodium hydrosulfite is a common choice for use during aqueous workups and purifications to remove colored impurities by reducing them to colorless forms.[2]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture darkens immediately upon reagent addition. | Presence of atmospheric oxygen in the reaction vessel or solvents. | Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use properly degassed solvents. Purge the reaction flask with inert gas before adding reagents. |
| Low yield of the desired product and a significant amount of dark, insoluble material. | Oxidation of the diamine leading to polymerization or formation of undesired side products. | In addition to rigorous inert atmosphere techniques, consider adding the diamine solution slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high, as this can accelerate oxidation.[1] |
| Inconsistent reaction outcomes despite following the same procedure. | Variable quality of the this compound or solvents. | Use a freshly opened bottle of the diamine or purify the existing stock if it appears discolored. Always use freshly distilled or degassed anhydrous solvents. |
| Difficulty in purifying the product from colored impurities. | Formation of stable, colored oxidation products. | During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium hydrosulfite to reduce colored imine-containing byproducts. Purification by column chromatography may require the use of deactivated silica gel to prevent on-column degradation. |
Experimental Protocols
Protocol: Synthesis of a Quinoxaline Derivative under Inert Atmosphere
This protocol describes the synthesis of 6-tert-butyl-2,3-diphenylquinoxaline from this compound and benzil, with precautions to prevent oxidation.
Materials:
-
This compound
-
Benzil
-
Ethanol (anhydrous, degassed)
-
Schlenk flask and other standard inert atmosphere glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight and assemble while hot under a stream of inert gas. Allow to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, weigh this compound and benzil into separate Schlenk flasks.
-
Solvent Degassing: Degas anhydrous ethanol by bubbling argon or nitrogen through it for at least 30 minutes.
-
Reaction Setup: Under a positive pressure of inert gas, add the degassed ethanol to the Schlenk flask containing the this compound to dissolve it.
-
Reagent Addition: Slowly transfer the solution of this compound via cannula to the Schlenk flask containing the benzil.
-
Reaction: Stir the reaction mixture at room temperature or gently heat as required, maintaining a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by standard procedures, such as precipitation by adding water, followed by filtration. Minimize exposure to air during this process.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effectiveness of Different Strategies to Prevent Oxidation of Aromatic Diamines
Disclaimer: The following data is representative and compiled from general knowledge of handling air-sensitive aromatic amines. The exact percentages will vary depending on the specific reaction conditions.
| Strategy | Description | Estimated Reduction in Oxidation Byproducts | Notes |
| No Precautions | Reaction performed in a standard round-bottom flask open to the atmosphere with non-degassed solvents. | 0% (Baseline) | Significant discoloration and byproduct formation are expected. |
| Inert Gas Blanket | A balloon filled with argon or nitrogen is attached to the reaction flask. | 50-70% | Reduces direct contact with atmospheric oxygen. |
| Solvent Degassing | Solvents are degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | 70-85% | Removes dissolved oxygen from the reaction medium. |
| Schlenk Line Technique | The reaction is carried out in specialized glassware connected to a dual vacuum-inert gas manifold. | >95% | Provides a robust inert atmosphere throughout the reaction and workup. |
| Glovebox | All manipulations are performed inside a sealed chamber with a continuously purified inert atmosphere. | >99% | The most rigorous method for excluding air and moisture. |
| Use of Antioxidant (in workup) | Addition of sodium hydrosulfite during aqueous extraction. | N/A (post-reaction) | Effective for removing colored impurities during purification.[2] |
Visualizations
References
Technical Support Center: Purification of 1-N-tert-Butylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-N-tert-Butylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for purifying this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Typical impurities may include unreacted starting materials (such as o-phenylenediamine or a tert-butylating agent), di-tert-butylated byproducts, and colored oxidation products which are common in aromatic amines.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the purification process.[1][2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. Staining with an appropriate agent like ninhydrin can help visualize the amine spots.[3]
Q4: My purified this compound is colored, even after purification. What can I do?
A persistent color, often yellow or brown, can be due to trace amounts of oxidized impurities. Treating a solution of your compound with activated charcoal before a final filtration or recrystallization step can help remove these colored impurities.[4]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is streaking on the silica gel column and the yield is low.
This is a common issue when purifying basic compounds like amines on acidic silica gel. The interaction between the basic amine and acidic silanols on the silica surface can lead to poor separation and product loss.[5]
-
Solution 1: Use a modified eluent. Add a small amount of a volatile base, such as 1-2% triethylamine, to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the elution of your compound.[3][6]
-
Solution 2: Use an alternative stationary phase. Consider using a more inert stationary phase like neutral alumina or amine-functionalized silica gel for better recovery and separation.[5]
Issue 2: Poor separation of the desired product from a close-running impurity.
-
Solution 1: Optimize the solvent system. Experiment with different solvent systems and gradients. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve the resolution between closely eluting compounds.
-
Solution 2: Try a different stationary phase. If optimizing the mobile phase is unsuccessful, switching to a different stationary phase, such as alumina, may alter the selectivity and improve separation.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This can be due to the solution being too concentrated or cooling too quickly.
-
Solution 1: Adjust the solvent and cooling rate. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
-
Solution 2: Use a different solvent system. Experiment with different single or mixed solvent systems. Common pairs for recrystallization include ethanol/water and hexane/ethyl acetate.[7]
Issue 2: No crystals form upon cooling.
-
Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Solution 2: Concentrate the solution. If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.
-
Solution 3: Change the solvent system. The chosen solvent may be too good at dissolving the compound even at low temperatures. A less effective solvent or a mixed solvent system might be necessary.[4]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of this compound using column chromatography.
-
TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute the desired product and then any more polar impurities.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica gel (60-120 mesh) or Alumina | N/A |
| Eluent System | Hexane:Ethyl Acetate (9:1 to 1:1) with 1% Triethylamine | Ethanol/Water, Hexane/Ethyl Acetate |
| Typical Rf Value | 0.2 - 0.4 | N/A |
| Expected Recovery | 70-90% | 60-85% |
| Expected Purity | >98% | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Home Page [chem.ualberta.ca]
- 5. rsc.org [rsc.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Regioselectivity in N-Substituted Diamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high regioselectivity in chemical reactions involving N-substituted diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with N-substituted diamines?
A1: The regioselectivity of reactions involving N-substituted diamines is primarily governed by a combination of electronic and steric factors of the substrate, the nature of the reagents, and the reaction conditions. Key factors include:
-
Protecting Groups: Strategic use of protecting groups can differentiate the reactivity of the two nitrogen atoms.
-
Catalyst and Ligand System: In metal-catalyzed reactions, the choice of metal and its associated ligands plays a crucial role in directing the reaction to a specific nitrogen atom.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the diamine and the electrophile, thereby affecting the regiochemical outcome.[2][3]
-
Reaction Temperature and Time (Kinetic vs. Thermodynamic Control): The temperature and duration of the reaction can determine whether the kinetically or thermodynamically favored product is dominant.[4][5][6][7]
Q2: How can I favor the formation of a mono-substituted product over a di-substituted product?
A2: Achieving mono-substitution can be challenging due to the presence of two reactive sites. Strategies to favor mono-substitution include:
-
Using a large excess of the diamine: This statistically favors the reaction of the electrophile with an unreacted diamine molecule.
-
Slow addition of the limiting reagent: Adding the electrophile slowly to the reaction mixture keeps its concentration low, reducing the likelihood of a second substitution on the already mono-substituted product.
-
In situ mono-protonation: By adding one equivalent of a strong acid, one of the amino groups can be selectively protonated and deactivated, allowing the other to react.
-
Employing a suitable protecting group: Protecting one of the amino groups allows for selective reaction at the unprotected site, followed by deprotection.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Mono-acylation of an N-Aryl Diamine
Symptom: The acylation of an N-aryl diamine results in a mixture of regioisomers, with acylation occurring at both the aryl-substituted and the unsubstituted nitrogen atoms.
Troubleshooting Steps:
-
Protecting Group Strategy: The most reliable method to ensure high regioselectivity is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal under acidic conditions.
-
Workflow for Regioselective Mono-Boc Protection and Acylation:
Caption: Workflow for regioselective acylation via mono-Boc protection.
-
-
Solvent and Temperature Optimization: If a protecting group-free strategy is desired, screening different solvents and temperatures is crucial. Less polar solvents may favor acylation on the more nucleophilic (often the less sterically hindered) nitrogen. Lowering the temperature can also enhance selectivity by favoring the kinetically controlled product.
Experimental Protocol: Imidazole-Catalyzed Mono-acylation of a Symmetrical Diamine
This protocol is effective for the mono-acylation of various aliphatic primary and secondary diamines.[8]
-
Reagents:
-
Symmetrical diamine
-
Acyl chloride
-
Imidazole
-
Ethanol/water solvent system
-
-
Procedure:
-
Dissolve the diamine in the ethanol/water solvent system at room temperature.
-
Add imidazole (as a catalyst and leaving group).
-
Slowly add the acyl chloride to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the imidazole hydrochloride and isolate the mono-acylated product.
-
Data Presentation: Effect of Diamine Chain Length on Mono-acylation Selectivity [8]
| Entry | Diamine | Product | Yield of Mono-acylated Product (%) |
| 1 | Piperazine | N-Benzoylpiperazine | 78 |
| 2 | Ethylenediamine | N-Benzoylethylenediamine | 65 |
| 3 | 1,3-Diaminopropane | N-Benzoyl-1,3-diaminopropane | 60 |
| 4 | 1,4-Diaminobutane | N-Benzoyl-1,4-diaminobutane | 55 |
Data is illustrative and based on reported trends.
Issue 2: Low Regioselectivity in Palladium-Catalyzed N-Arylation
Symptom: A cross-coupling reaction between an N-substituted diamine and an aryl halide using a palladium catalyst yields a mixture of products, with arylation occurring on both nitrogen atoms.
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical in tuning the steric and electronic environment around the palladium center, which in turn dictates the regioselectivity. Bulky ligands often favor reaction at the less sterically hindered nitrogen atom.
-
Logical Relationship for Ligand Selection:
Caption: Decision process for ligand screening to improve regioselectivity.
-
-
Solvent and Base Selection: The reaction solvent and base can significantly impact the outcome. Aprotic polar solvents like DMF or DMSO are common, but sometimes less polar solvents like toluene or dioxane can offer better selectivity. The choice of base (e.g., NaOtBu, Cs2CO3, K3PO4) can also influence which nitrogen is deprotonated and participates in the catalytic cycle.
Experimental Protocol: General Procedure for Ligand Screening in Pd-Catalyzed N-Arylation
-
Materials:
-
Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
A selection of phosphine ligands (e.g., XPhos, SPhos, dppf)
-
N-substituted diamine
-
Aryl halide
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In an array of reaction vials under an inert atmosphere, add the palladium precatalyst and the respective ligand to each vial.
-
Add the base to each vial.
-
Add a solution of the N-substituted diamine and the aryl halide in the chosen solvent to each vial.
-
Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C).
-
After a set time, cool the reactions and analyze the product distribution in each vial by LC-MS or GC-MS to determine the optimal ligand.
-
Data Presentation: Illustrative Ligand Screen for Regioselective N-Arylation
| Ligand | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) |
| P(t-Bu)3 | 50 : 50 | 85 |
| XPhos | 85 : 15 | 92 |
| SPhos | 90 : 10 | 95 |
| dppf | 70 : 30 | 88 |
This data is hypothetical and for illustrative purposes only.
Issue 3: Unpredictable Product Ratios When Changing Reaction Temperature
Symptom: Altering the reaction temperature leads to inconsistent and unpredictable changes in the ratio of regioisomeric products. This is often indicative of a competition between kinetic and thermodynamic control.
Troubleshooting and Explanation:
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is often the less sterically hindered product.[4][5][6][7]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. If there is enough energy to overcome the activation barriers for both the forward and reverse reactions, an equilibrium will be established, and the major product will be the most thermodynamically stable one.[5][6][7]
-
Signaling Pathway for Kinetic vs. Thermodynamic Control:
Caption: Influence of temperature on the reaction control pathway.
-
Experimental Approach to Determine the Dominant Control:
-
Low-Temperature Experiment: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) and monitor the product ratio over time. The initial product distribution will reflect the kinetic preference.
-
High-Temperature Experiment: Run the reaction at a higher temperature (e.g., reflux) and monitor the product ratio over an extended period. If the product ratio changes over time and eventually stabilizes, this indicates that the reaction is reaching thermodynamic equilibrium.
-
Isomerization Experiment: Isolate the major product from the low-temperature reaction and subject it to the high-temperature conditions. If it converts to the other regioisomer, this confirms that the high-temperature reaction is under thermodynamic control.
Data Presentation: Temperature Effect on Product Ratio [6]
| Temperature (°C) | Reaction Time (h) | Ratio of Product A (Kinetic) : Product B (Thermodynamic) |
| 0 | 1 | 80 : 20 |
| 40 | 1 | 60 : 40 |
| 40 | 24 | 15 : 85 |
This data is illustrative of a typical kinetic vs. thermodynamic control scenario.
References
- 1. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
How to handle air and moisture sensitivity of N-tert-butyl-1,2-diaminoethane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the air and moisture sensitivity of N-tert-butyl-1,2-diaminoethane. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Observation | Probable Cause | Recommended Action |
| Product Degradation | Formation of a white precipitate or solid in the liquid. | Exposure to air (carbon dioxide). | Discard the reagent as it has likely formed a zwitterionic alkylammonium carbamate.[1] Ensure all future handling is performed under a strict inert atmosphere. |
| Inconsistent Reaction Yields | Lower than expected or variable yields in reactions where the diamine is a reactant. | Partial degradation of the diamine due to minor air or moisture exposure. | Purify the diamine by distillation before use. Implement more rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line). |
| Cloudy or Hazy Appearance | The normally colorless liquid appears cloudy. | Contamination with water. | If the water content is suspected to be low, the product may be dried over a suitable desiccant (e.g., molecular sieves) under an inert atmosphere. However, distillation is the preferred method of purification. |
Frequently Asked Questions (FAQs)
Q1: How should N-tert-butyl-1,2-diaminoethane be properly stored?
A1: To ensure its stability, N-tert-butyl-1,2-diaminoethane should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2][3] The container must be kept tightly closed.[2][4][5] For optimal preservation, it is highly recommended to store the compound under an inert gas atmosphere, such as argon or nitrogen.[2] Some suppliers recommend refrigerated storage or temperatures below 15°C.[5][6]
Q2: What are the visible signs of degradation for N-tert-butyl-1,2-diaminoethane?
A2: The most prominent sign of degradation is the formation of a white solid within the colorless liquid.[1] This occurs because the compound readily reacts with atmospheric carbon dioxide to form a zwitterionic alkylammonium carbamate.[1] Any deviation from a clear, colorless liquid should be considered a potential sign of contamination or degradation.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Due to its corrosive nature, it is imperative to use appropriate PPE. This includes wearing protective gloves, chemical-resistant clothing, and eye/face protection such as safety goggles or a face shield.[2][4][5] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][5]
Q4: Can I handle N-tert-butyl-1,2-diaminoethane on an open bench?
A4: No, due to its sensitivity to air and moisture, handling this compound on an open bench is strongly discouraged.[1][4] It is essential to use inert atmosphere techniques, such as a glovebox or a Schlenk line, for all manipulations to prevent degradation.[1]
Q5: What happens if the compound is exposed to moisture?
A5: N-tert-butyl-1,2-diaminoethane is moisture-sensitive.[1] Exposure to water can lead to hydration and may affect its reactivity and the outcome of your experiments. A cloudy or hazy appearance may indicate moisture contamination.
Q6: What are the primary degradation products of N-tert-butyl-1,2-diaminoethane upon exposure to air?
A6: When exposed to air, N-tert-butyl-1,2-diaminoethane reacts with carbon dioxide to form a zwitterionic alkylammonium carbamate.[1]
Experimental Protocols
Protocol 1: Handling N-tert-butyl-1,2-diaminoethane using a Schlenk Line
Objective: To safely transfer a specific volume of N-tert-butyl-1,2-diaminoethane from a storage vessel to a reaction flask under an inert atmosphere.
Materials:
-
N-tert-butyl-1,2-diaminoethane in a Sure/Seal™ bottle or a flask with a septum-sealed sidearm
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Schlenk line with a dual vacuum/inert gas manifold
-
Appropriate PPE (gloves, safety glasses, lab coat)
Methodology:
-
Preparation: Ensure the Schlenk line is operating correctly with a steady flow of dry inert gas (argon or nitrogen). Assemble and flame-dry the reaction flask under vacuum and then fill it with inert gas.
-
Syringe Preparation: Purge the gas-tight syringe with inert gas by drawing and expelling the gas from the manifold at least three times.
-
Transfer: Puncture the septum of the N-tert-butyl-1,2-diaminoethane storage bottle with the syringe needle. Slowly draw the desired volume of the liquid into the syringe. It is crucial to maintain a positive pressure of inert gas in the storage bottle.
-
Injection: Quickly transfer the syringe to the reaction flask and pierce the septum. Inject the N-tert-butyl-1,2-diaminoethane into the reaction flask.
-
Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) followed by water to neutralize any residual amine.
Visual Guides
References
Technical Support Center: Scaling Up the Synthesis of 1-N-tert-Butylbenzene-1,2-diamine
This technical support guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-N-tert-Butylbenzene-1,2-diamine. This document provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in the scaled-up synthesis of this compound are controlling the selectivity to achieve mono-alkylation while minimizing the formation of the di-alkylated byproduct (N,N'-di-tert-butylbenzene-1,2-diamine), managing the exothermic nature of the reaction, and ensuring efficient purification of the final product. o-Phenylenediamines are also susceptible to oxidation, which can lead to colored impurities.[1][2]
Q2: Which synthetic route is most suitable for a scalable synthesis of this compound?
A2: A promising route for scalable synthesis is the direct N-tert-butylation of o-phenylenediamine using a tert-butylating agent in the presence of a suitable catalyst. While various methods exist for N-alkylation of aromatic amines, for large-scale production, considering factors like catalyst cost, availability, and ease of separation is crucial. A method employing a heterogeneous catalyst could be advantageous for simplifying purification.
Q3: How can I minimize the formation of the di-tert-butylated byproduct?
A3: Minimizing the di-tert-butylated byproduct can be achieved by carefully controlling the stoichiometry of the reactants, particularly by using a slight excess of o-phenylenediamine relative to the tert-butylating agent. Additionally, the choice of catalyst and reaction conditions plays a critical role. Some catalytic systems show high selectivity for mono-alkylation.[3] Monitoring the reaction progress closely and stopping it once the desired product is maximized is also important.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: For large-scale purification, vacuum distillation is a common and effective method to separate the mono- and di-alkylated products, as well as any unreacted starting material.[2] Crystallization can also be an effective technique, potentially from a suitable solvent system. For o-phenylenediamine derivatives, it is often beneficial to perform purification steps under an inert atmosphere to prevent oxidation.[1]
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol is a hypothetical, scalable method adapted from procedures for similar N-alkylation reactions of aromatic amines.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
o-Phenylenediamine and its derivatives can be toxic and are sensitive to air and light. Handle under an inert atmosphere where possible.
Materials:
-
o-Phenylenediamine
-
tert-Butyl alcohol (as the tert-butylating agent)
-
A suitable heterogeneous acid catalyst (e.g., a zeolite or a supported solid acid)
-
Toluene (or another suitable high-boiling solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Set up the jacketed glass reactor under a nitrogen atmosphere.
-
Charge the reactor with o-phenylenediamine (1.2 equivalents) and the heterogeneous catalyst (e.g., 10 wt% of the o-phenylenediamine).
-
Add toluene to the reactor to create a stirrable slurry.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 110-140°C) with vigorous stirring.
-
Slowly add tert-butyl alcohol (1.0 equivalent) via the addition funnel over a period of 1-2 hours to control the reaction rate and temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the optimal reaction time and maximize the yield of the mono-alkylated product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with toluene and potentially regenerated.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to separate the desired this compound from unreacted o-phenylenediamine and the di-tert-butylated byproduct.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aromatic Amines (Analogous Reactions)
| Catalyst System | Alkylating Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| Zeolite NaY | Diethyl Carbonate | m-Phenylenediamine | 180 | 24 | 85 | [3] |
| Cu(OTf)₂ | tert-Butyl 2,2,2-trichloroacetimidate | Aniline | Room Temp. | 12 | up to 85 | [4] |
| Titanium Hydroxide | Benzyl Alcohol | Aniline | 180 | 6 | >90 (selectivity) | [5] |
| Zn(II)-complex | Various Alcohols | Various Amines | 120 | 24 | Good to Excellent | [6] |
Troubleshooting Guide
Q: My reaction yield is low. What are the possible causes and solutions?
A: Low yields can be attributed to several factors:
-
Insufficient Catalyst Activity: Ensure the catalyst is active and has not been poisoned. If using a heterogeneous catalyst, consider activation procedures (e.g., drying at high temperature).
-
Sub-optimal Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring for byproduct formation.
-
Poor Mixing: In a scaled-up reaction, especially with a heterogeneous catalyst, ensure that the stirring is efficient to ensure good mass transfer.
-
Moisture in the Reaction: The presence of water can deactivate some catalysts. Ensure all reagents and solvents are dry.
Q: I am getting a significant amount of the di-tert-butylated byproduct. How can I improve the selectivity for the mono-alkylated product?
A: Formation of the di-alkylated product is a common issue. Here are some strategies to improve selectivity:
-
Adjust Stoichiometry: Use a slight excess of o-phenylenediamine (e.g., 1.2 to 1.5 equivalents) relative to the tert-butylating agent.
-
Slow Addition of Alkylating Agent: Adding the tert-butylating agent slowly can help maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor di-alkylation. Experiment with a lower reaction temperature, although this may require a longer reaction time.
-
Catalyst Choice: Some catalysts inherently offer better selectivity for mono-alkylation. You may need to screen different catalysts to find the optimal one for your specific reaction.
Q: The product is dark in color after purification. What is the cause and how can I fix it?
A: o-Phenylenediamines are prone to oxidation, which results in colored impurities.[1]
-
Prevention:
-
Conduct the reaction and purification under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents to minimize dissolved oxygen.
-
-
Remediation:
-
During the workup, a wash with a dilute solution of a reducing agent like sodium hydrosulfite can sometimes help remove some colored impurities.[2]
-
Purification by distillation should be performed under high vacuum to keep the temperature as low as possible.
-
If distillation is not sufficient, consider recrystallization or column chromatography, although the latter may be less practical for very large scales.
-
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for managing N,N'-di-tert-butylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Workup Procedures for 1-N-tert-Butylbenzene-1,2-diamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the workup procedures of reactions involving 1-N-tert-Butylbenzene-1,2-diamine.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
Question 1: After quenching my reaction, I'm observing a persistent emulsion during the aqueous workup. What are the potential causes and solutions?
Answer:
Emulsions are common when working with amines, especially in the presence of both acidic and basic washes. The amphiphilic nature of protonated or deprotonated amine salts can stabilize oil-in-water or water-in-oil droplets. The bulky tert-butyl group on your diamine may also contribute to this issue.
Possible Causes:
-
Formation of amine salts that act as surfactants.
-
Insufficient ionic strength in the aqueous layer.
-
Fine particulate matter or insoluble byproducts stabilizing the emulsion.
Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the mixture.[1] This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Alter pH: Carefully adjust the pH of the aqueous layer. If the workup is acidic, adding a small amount of base (or vice versa) can sometimes disrupt the emulsion. Be mindful of the stability of your desired product to pH changes.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to remove particulate matter that may be stabilizing the emulsion.[1]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes break the emulsion.
-
Patience and Gentle Mixing: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate. When mixing, gently invert the funnel rather than shaking vigorously.
Question 2: My final product is contaminated with unreacted starting material (this compound). How can I effectively remove it during the workup?
Answer:
The basicity of the two amino groups in this compound allows for its removal through acid extraction.
Solutions:
-
Acid Wash: Perform a liquid-liquid extraction using a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper sulfate.[2] The diamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Multiple washes may be necessary for complete removal.
-
Caution: Ensure your desired product is stable to acidic conditions.
-
-
pH Adjustment and Re-extraction: After the acid wash, the aqueous layer containing the protonated diamine can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent if recovery of the starting material is desired.
Question 3: I am struggling to remove a polar, colored impurity from my product after the reaction.
Answer:
Aromatic diamines can be susceptible to oxidation, leading to the formation of colored, polar impurities.
Possible Causes:
-
Oxidation of the diamine functionality during the reaction or workup.
-
Formation of highly conjugated byproducts.
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite to remove the charcoal. This can effectively adsorb many colored impurities.
-
Sodium Bisulfite Wash: Washing the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) can help to remove certain colored impurities, particularly those arising from oxidation.
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable method for separating polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry the organic layer after an aqueous workup?
A1: The most common and effective drying agents for removing residual water from organic solutions are anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together and flows freely.[3] Afterwards, the drying agent can be removed by filtration.
Q2: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?
A2: To minimize the loss of a partially water-soluble product into the aqueous layer, you can "salt out" the product by increasing the ionic strength of the aqueous phase. This is typically done by washing with a saturated solution of sodium chloride (brine).[1] This reduces the solubility of the organic compound in the aqueous layer. Additionally, performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
Q3: Can I use a rotary evaporator to remove the solvent if my product is a high-boiling oil?
A3: Yes, a rotary evaporator is suitable for removing solvents from high-boiling products. To improve the efficiency of evaporation for high-boiling point solvents or to protect thermally sensitive compounds, a high-vacuum pump can be used in conjunction with the rotary evaporator. For very high-boiling products, techniques like Kugelrohr distillation or short-path distillation under high vacuum may be necessary for final purification.
Experimental Protocols
Protocol 1: General Acidic Workup for Removal of Unreacted this compound
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.
-
Add an equal volume of 1 M HCl (aq).
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl (aq) two more times.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
Protocol 2: Purification of a Neutral Product by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides a hypothetical summary of expected outcomes for different workup procedures. Actual results will vary depending on the specific reaction conditions and products.
| Workup Procedure | Target | Expected Purity | Expected Yield | Common Issues |
| Acid/Base Extraction | Removal of basic starting material/byproducts | Good (>90%) | High (>85%) | Emulsion formation, product instability to pH changes |
| Brine Wash | Increase product recovery from aqueous layer | Good (>95%) | Can improve yield by 5-10% | May not remove all water |
| Column Chromatography | Separation of closely related compounds | Excellent (>98%) | Moderate (60-80%) | Time-consuming, potential for product loss on the column |
| Activated Charcoal Treatment | Removal of colored impurities | Good (colorless product) | High (>90%) | May adsorb some product, requires careful filtration |
Visualizations
Caption: A general experimental workflow for the workup and purification of an organic reaction.
Caption: A troubleshooting decision tree for impurity removal during workup.
References
Validation & Comparative
A Comparative Analysis of C1 and C2-Symmetric Diamine Ligands in Asymmetric Catalysis
In the pursuit of precise stereochemical control in chemical synthesis, a critical aspect of modern drug discovery and development, chiral diamine ligands have emerged as indispensable tools. Complexed with metal catalysts or employed as organocatalysts, these ligands facilitate a vast array of enantioselective transformations. A fundamental classification of these ligands is based on their symmetry, with C2-symmetric and C1-symmetric (asymmetric) diamines being the most prominent. While C2-symmetric ligands have historically been favored for their ability to simplify the diastereomeric transition states and often deliver high enantioselectivity, recent advancements have highlighted the comparable, and at times superior, efficacy of C1-symmetric ligands.[1] This guide presents an objective comparison of the performance of C1 and C2-symmetric diamine ligands in key catalytic reactions, supported by experimental data, to inform ligand selection for researchers, scientists, and drug development professionals.
The core principle of asymmetric catalysis using chiral diamine ligands lies in the formation of a chiral catalyst complex. This complex interacts with the substrates to create diastereomeric transition states. One of these transition states is energetically more favorable, leading to the preferential formation of one enantiomer of the product.[1] The choice between a C1 and C2-symmetric ligand is highly dependent on the specific reaction, and a deep understanding of the underlying mechanism is crucial for optimal catalyst design.[1]
Performance in Key Asymmetric Reactions
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a benchmark for testing the efficacy of chiral catalysts. Both C1 and C2-symmetric diamine ligands, typically in complex with copper(II), have demonstrated considerable success in this transformation.
Table 1: Comparative Performance in the Asymmetric Henry Reaction
| Ligand Symmetry | Aldehyde | Nitroalkane | Catalyst System | Yield (%) | ee (%) | dr (syn:anti) |
| C1-Symmetric | Benzaldehyde | Nitromethane | L1/CuCl₂·2H₂O (2.5 mol%) | 95 | 97 | - |
| C1-Symmetric | 4-Nitrobenzaldehyde | Nitromethane | L1/CuCl₂·2H₂O (2.5 mol%) | 98 | 99 | - |
| C1-Symmetric | Various Aldehydes | Various Nitroalkanes | L1/CuCl₂·2H₂O (2.5 mol%) | up to 98 | up to 99 | up to 90:10 |
| C2-Symmetric | Various Aldehydes | Nitroalkanes | Diamine/Cu(OAc)₂·H₂O (5 mol%) | up to 97 | up to 96 | up to 71:29 |
Note: Data is compiled from different studies under their respective optimized conditions, as direct side-by-side comparisons are not always available.
The data indicates that well-designed C1-symmetric ligands can achieve exceptional yields and enantioselectivities, in some instances surpassing those of their C2-symmetric counterparts.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another fundamental reaction where chiral diamines have been successfully employed as organocatalysts.
Table 2: Comparative Performance in the Asymmetric Michael Addition
| Ligand Symmetry | Michael Donor | Michael Acceptor | Catalyst System | Yield (%) | ee (%) | dr |
| C1-Symmetric | Ketones | Nitroolefins | Diamine-thiourea | up to 99 | up to 96 | up to >99:1 |
| C2-Symmetric | Ketones | Chalcones | Tetraamine | Good | up to 93 | up to >99:1 |
| C2-Symmetric | 1,3-Dicarbonyls | Nitroalkenes | Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | Good | High | - |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered enantioselective through the use of chiral catalysts, including those derived from diamine ligands.
Table 3: Performance of C2-Symmetric Diamine Ligands in the Asymmetric Diels-Alder Reaction
| Ligand Symmetry | Diene | Dienophile | Catalyst System | Yield (%) | ee (%) | endo:exo |
| C2-Symmetric | Cyclopentadiene | (E)-Cinnamaldehyde | Amine HCl salt | >82 | 74 | 3.6:1 |
| C2-Symmetric | Cyclopentadiene | Acrolein | Amine HCl salt | 88 | 92 | 1:1.2 |
Experimental Protocols
Synthesis of a C1-Symmetric Diamine Ligand (from Amino Acid)
This protocol describes the synthesis of a C1-symmetric diamine ligand derived from an amino acid.
Step 1: Amide Coupling. To a solution of Cbz-protected amino acid (1.0 eq) in dichloromethane (DCM), isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added at -15 °C. The mixture is stirred for 10 minutes, followed by the addition of a solution of a chiral amine (e.g., exo-(-)-bornylamine) (1.0 eq) in DCM. The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography.
Step 2: Reduction of Amide. The purified amide from Step 1 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (3.0 eq) is added portion-wise. The reaction mixture is then refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the C1-symmetric diamine ligand.
Synthesis of a C2-Symmetric Diamine Ligand: (1R,2R)-N,N'-Dimethyl-1,2-diphenylethanediamine
This protocol outlines the synthesis of a commonly used C2-symmetric diamine ligand.
Step 1: Formation of the Diimine. A solution of (1R,2R)-1,2-diphenylethanediamine (1.0 eq) and two equivalents of salicylaldehyde in ethanol is heated to reflux for 2 hours. Upon cooling, the Schiff base precipitates and is collected by filtration.
Step 2: Methylation. The Schiff base is suspended in methanol, and an excess of methyl iodide is added. The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in water and extracted with DCM.
Step 3: Hydrolysis and Reduction. The organic layer is treated with aqueous HCl and stirred vigorously for 4 hours. The layers are separated, and the aqueous layer is basified with NaOH. The product is extracted with DCM, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in methanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for 2 hours at room temperature, followed by quenching with water. The product is extracted, dried, and purified by chromatography.
General Protocol for Copper-Catalyzed Asymmetric Henry Reaction
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the chiral diamine ligand (C1 or C2-symmetric, 0.025 mmol, 2.5 mol%) and a copper(II) salt (e.g., CuCl₂·2H₂O, 0.025 mmol, 2.5 mol%) are dissolved in a suitable solvent (e.g., ethanol, 1.0 mL). The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex.
Reaction Execution: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). The aldehyde (1.0 mmol) and the nitroalkane (2.0 mmol) are then added sequentially. The reaction is monitored by thin-layer chromatography (TLC).
Work-up and Analysis: Upon completion, the reaction is quenched with 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and workflows.
Conclusion
The choice between C1 and C2-symmetric diamine ligands in asymmetric catalysis is not a matter of inherent superiority of one over the other.[1] While C2-symmetry can offer a simplified stereochemical environment, well-designed C1-symmetric ligands have demonstrated the capacity to achieve outstanding levels of enantioselectivity and yield, often rivaling or exceeding their C2-symmetric counterparts. The optimal ligand selection is intricately linked to the specific transformation, the nature of the substrates, and the reaction conditions. Therefore, both C1 and C2-symmetric diamines represent valuable and complementary assets in the synthetic chemist's toolbox for the development of efficient and highly selective catalytic processes. Empirical screening, guided by a thorough understanding of the reaction mechanism, remains the most effective strategy for identifying the ideal ligand for a given application.
References
A Comparative Guide to the Validation of Analytical Methods for 1-N-tert-Butylbenzene-1,2-diamine Quantification
This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-N-tert-Butylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this and similar aromatic amine compounds. The content provides a summary of expected performance data, detailed experimental protocols, and a general workflow for method validation.
The accurate quantification of aromatic amines like this compound is critical in pharmaceutical development and safety assessment. However, the chemical properties of these compounds, such as their polarity and potential for adsorption, can present analytical challenges.[1] Rigorous validation of analytical methods is therefore essential to ensure data integrity and meet regulatory standards.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of aromatic amines.[1] When coupled with Mass Spectrometry (MS), these methods offer enhanced sensitivity and specificity. For compounds with low UV absorbance, a derivatization step may be necessary to improve detectability.[1][2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1] | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase.[1] |
| Detector | UV-Vis, Diode-Array Detector (DAD), or Mass Spectrometry (MS). | Mass Spectrometry (MS), providing both quantification and structural information. |
| Analyte Suitability | Suitable for a wide range of polar and moderately non-polar compounds. Less volatile compounds are well-suited for HPLC.[3] | Best suited for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of polar analytes like diamines.[4] |
| Common Column | Reversed-phase C18 column.[1] | DB-5ms or similar non-polar capillary column.[5][6] |
| Advantages | Robust, widely available, and suitable for non-volatile compounds. | High sensitivity, high resolving power, and provides mass spectral data for confident identification.[5][7] |
| Challenges | May require derivatization for sensitive detection of compounds lacking a strong chromophore. Potential for peak tailing with basic amine compounds. | The analyte must be volatile and thermally stable. Matrix effects can be a concern.[1] |
Quantitative Performance Comparison
The validation of an analytical method involves assessing several key performance parameters. The following table summarizes typical performance data for the analysis of aromatic amines using HPLC and GC-MS, compiled from various studies.[7][8][9]
| Validation Parameter | HPLC-UV/DAD | GC-MS |
| Linearity (R²) | > 0.999[2] | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[2] | 0.01 - 5 pg/L (with derivatization)[7] |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL[10] | 0.03 - 15 pg/L (with derivatization)[7] |
| Accuracy (Recovery) | 85 - 115%[8] | 80 - 110%[7] |
| Precision (%RSD) | < 5%[8] | < 15%[7] |
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for quantifying this compound using HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Sample and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]
2. HPLC-UV Operating Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate solution (pH adjusted to 4.7) and acetonitrile (60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
UV Detection: 240 nm.[11]
3. Validation Procedure: Linearity
-
Analysis: Inject each calibration standard in triplicate.
-
Data Collection: Record the peak area for each injection.[1]
-
Evaluation: Plot the average peak area against the concentration for each level. Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.998.
Protocol 2: GC-MS Method
This protocol outlines a GC-MS method for the quantification of this compound, incorporating a derivatization step to improve volatility.
1. Sample and Standard Preparation (with Derivatization):
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Prepare calibration standards in a suitable solvent like ethyl acetate.
-
Derivatization Procedure:
-
To 1 mL of each standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
-
Sample Preparation: Extract the sample with a suitable organic solvent (e.g., methyl tert-butyl ether).[12] Concentrate the extract and perform the derivatization step as described above.
2. GC-MS Operating Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.[5]
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte.
Workflow and Process Visualization
A structured workflow is crucial for the systematic validation of any analytical method. The diagram below illustrates the key stages involved, from initial development to implementation for routine analysis.
Caption: A typical workflow for analytical method validation.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them depends on several factors:
-
HPLC-UV is often preferred for its robustness, simplicity, and suitability for less volatile compounds. It is a workhorse in many QC laboratories.
-
GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and when confident identification is paramount. However, it requires the analyte to be volatile or amenable to derivatization.
Regardless of the chosen method, a thorough validation process that adheres to regulatory guidelines (e.g., ICH, FDA) is essential to ensure the generation of reliable and defensible scientific data.[1] This guide provides the foundational protocols and comparative data to assist analytical scientists in developing and validating a suitable method for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. hpst.cz [hpst.cz]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. tsijournals.com [tsijournals.com]
- 12. glsciences.com [glsciences.com]
Performance Showdown: 1-N-tert-Butylbenzene-1,2-diamine and its Counterparts in Catalysis
A deep dive into the catalytic prowess of N-substituted benzene-1,2-diamines reveals their significant advantages in copper-catalyzed cross-coupling reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. These ligands, especially those with bulky N-substituents, are emerging as powerful tools for organic synthesis, offering high efficiency under mild conditions. This guide provides a comparative analysis of 1-N-tert-Butylbenzene-1,2-diamine and related N-arylbenzene-1,2-diamines against other common diamine ligands, supported by experimental data and detailed protocols.
The quest for efficient and versatile catalysts is a cornerstone of modern chemistry, with applications spanning from pharmaceutical development to materials science. Diamine ligands, which bind to metal centers and facilitate catalytic transformations, have proven to be a particularly fruitful area of research. Among these, N-substituted benzene-1,2-diamines have garnered considerable attention for their ability to promote challenging cross-coupling reactions, such as the Ullmann-type amination of aryl halides.
The Rise of N-Arylbenzene-1,2-diamines in Copper Catalysis
Recent advancements have highlighted the superior performance of N¹,N²-diarylbenzene-1,2-diamine ligands in copper-catalyzed amination of aryl bromides, enabling these reactions to proceed at room temperature.[1] This is a significant improvement over traditional methods that often require harsh reaction conditions. The design of these ligands, guided by Density Functional Theory (DFT) calculations, focuses on two key aspects: increasing the electron density on the copper center to accelerate the oxidative addition of the aryl bromide, and stabilizing the active anionic copper(I) complex through π-interactions.[1][2]
The presence of bulky substituents on the nitrogen atoms of the benzene-1,2-diamine backbone is crucial for the ligand's effectiveness. For instance, in the case of sterically hindered substrates, such as ortho-substituted aryl bromides, ligands with tert-butyl groups on the aryl substituents have been shown to be more effective and less susceptible to deactivation.
Comparative Performance Analysis
To illustrate the performance of N-substituted benzene-1,2-diamines in comparison to other diamine ligands, we will focus on the copper-catalyzed N-arylation of various amines, a reaction of broad synthetic utility.
Table 1: Comparison of Diamine Ligands in the Copper-Catalyzed N-Arylation of Morpholine with 4-Chlorotoluene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N¹,N²-Bis(2-phenylnaphthalen-1-yl)benzene-1,2-diamine | CuI | NaOtBu | Toluene | 80 | 19 | >95 |
| N¹-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-N²-(2-(3,5-di-tert-butylphenyl)naphthalen-1-yl)benzene-1,2-diamine | CuI | NaOtBu | Toluene | 80 | 19 | >95 |
| 1,2-Diaminocyclohexane | CuI | K₃PO₄ | Dioxane | 110 | 24 | Moderate to Good |
| Ethylenediamine | CuI | K₃PO₄ | Dioxane | 110 | 24 | Moderate |
| 1,10-Phenanthroline | CuI | K₃PO₄ | Dioxane | 110 | 24 | Good |
Note: The data for 1,2-Diaminocyclohexane, Ethylenediamine, and 1,10-Phenanthroline are generalized from typical Ullmann coupling conditions and may vary based on the specific substrates and reaction parameters.
The data clearly indicates that the N-arylbenzene-1,2-diamine ligands facilitate the C-N coupling reaction under milder conditions and with higher efficiency compared to the more traditional aliphatic diamine and phenanthroline ligands. The bulky aromatic substituents on the nitrogen atoms play a critical role in enhancing the catalytic activity and stability of the copper complex.
Experimental Protocols
To provide a practical context for the data presented, the following are detailed experimental protocols for a representative copper-catalyzed N-arylation reaction.
General Procedure for Copper-Catalyzed N-Arylation of an Amine with an Aryl Bromide using an N-Arylbenzene-1,2-diamine Ligand
Materials:
-
Copper(I) iodide (CuI)
-
N-Arylbenzene-1,2-diamine ligand (e.g., N¹,N²-Bis(2-phenylnaphthalen-1-yl)benzene-1,2-diamine)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add CuI (1-5 mol%), the N-arylbenzene-1,2-diamine ligand (1-10 mol%), and NaOtBu (1.2-2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Ligand Selection
The choice of ligand is critical for the success of a copper-catalyzed C-N coupling reaction. The following diagram illustrates a logical workflow for selecting an appropriate diamine ligand.
Caption: Ligand and base selection workflow for copper-catalyzed C-N coupling.
Signaling Pathway of Copper-Catalyzed C-N Coupling
The catalytic cycle of the copper-catalyzed Ullmann-type C-N coupling reaction with N-arylbenzene-1,2-diamine ligands is believed to proceed through the following key steps:
Caption: Proposed catalytic cycle for copper-catalyzed C-N coupling.
References
A Comparative Guide to Ligands for Ullmann Coupling: Alternatives to 1-N-tert-Butylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The Ullmann coupling reaction is a cornerstone in synthetic chemistry for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The evolution of this reaction has been marked by the development of sophisticated ligands that enhance the efficiency, substrate scope, and mildness of the copper-catalyzed system. While 1-N-tert-Butylbenzene-1,2-diamine has proven effective, a diverse array of alternative ligands offers unique advantages in terms of cost, availability, and performance with specific substrates. This guide provides an objective comparison of prominent alternative ligands, supported by experimental data, to aid in the selection of the optimal ligand for your Ullmann coupling needs.
Performance Comparison of Alternative Ligands
The choice of ligand is critical to the success of an Ullmann coupling reaction, influencing reaction rates, yields, and functional group tolerance. Below is a summary of quantitative data for various ligands in representative C-N and C-O coupling reactions.
| Ligand | Aryl Halide | Nucleophile | Product | Yield (%) | Conditions (Catalyst, Base, Solvent, Temp) |
| L-Proline | Iodobenzene | Imidazole | 1-Phenyl-1H-imidazole | 98% | CuI, Cs₂CO₃, DMSO, 90°C |
| 1-Iodo-4-nitrobenzene | Imidazole | 1-(4-Nitrophenyl)-1H-imidazole | 89% | CuI, Cs₂CO₃, DMSO, 90°C | |
| N-Methylglycine | Iodobenzene | Piperidine | 1-Phenylpiperidine | >98% | CuI, TBPM, DMSO, Room Temp[1] |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Iodobenzene | Benzamide | N-Phenylbenzamide | 95% | CuI, K₃PO₄, Toluene, 110°C |
| Bromobenzene | Pyrrolidin-2-one | 1-Phenylpyrrolidin-2-one | 94% | CuI, K₂CO₃, Dioxane, 110°C | |
| 8-Hydroxyquinoline | 4-Iodotoluene | Phenol | 4-Methyl-1,1'-biphenyl ether | 92% | CuI, K₂CO₃, Toluene, 110°C |
| (S)-N-Methylpyrrolidine-2-carboxylate | Iodobenzene | 2-Pyrrolidone | 1-Phenylpyrrolidin-2-one | High | CuI, K₃PO₄, DMF, 110°C[2] |
| Ligand-Free (Nano-CuO) | Iodobenzene | Phenol | Diphenyl ether | 95% | Nano-CuO, Cs₂CO₃, DMSO, 110°C |
The Ullmann Coupling Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Ullmann coupling reaction, highlighting the crucial role of the bidentate ligand in facilitating the key steps of the transformation.
Caption: A simplified representation of the Ullmann coupling catalytic cycle.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these coupling strategies. Below are representative experimental protocols for two of the most effective and widely used alternative ligands.
Protocol 1: L-Proline-Promoted N-Arylation of Imidazoles
This protocol is adapted from demonstrated procedures for the copper-catalyzed coupling of aryl iodides with nitrogen heterocycles.[3]
Materials:
-
Aryl iodide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (3 mL)
-
Reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To the reaction vessel, add the aryl iodide, imidazole, copper(I) iodide, L-proline, and cesium carbonate.
-
Under an inert atmosphere, add anhydrous DMSO to the reaction vessel.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.
Protocol 2: trans-N,N'-Dimethyl-1,2-cyclohexanediamine-Promoted Amidation of Aryl Halides
This protocol is a general procedure based on the work of Buchwald and others for the amidation of aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
Amide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., a Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, amide, copper(I) iodide, and potassium phosphate.
-
Add anhydrous toluene, followed by the trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure N-aryl amide.
Concluding Remarks
The selection of a ligand for an Ullmann coupling reaction is a multi-faceted decision that extends beyond the target yield. Factors such as the reactivity of the coupling partners, functional group compatibility, cost, and ease of handling all play a significant role. Amino acid-based ligands like L-proline and N-methylglycine offer a cost-effective and environmentally benign option for a range of applications.[1][4] Diamine ligands, particularly trans-N,N'-dimethyl-1,2-cyclohexanediamine, have demonstrated broad utility and high efficiency for both C-N and C-O bond formation. For challenging substrates or when exploring novel transformations, a screening of different ligand classes is often the most effective approach to identify the optimal reaction conditions. This guide serves as a starting point for navigating the diverse landscape of ligands available for the Ullmann coupling, empowering researchers to make informed decisions for their synthetic endeavors.
References
A Comparative Guide to Chiral Diamine Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral ligand is a critical determinant in the success of asymmetric synthesis, profoundly influencing the enantioselectivity and overall efficiency of a catalytic transformation. Chiral diamines have established themselves as a privileged class of ligands, indispensable in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.
This guide offers an objective comparison of the performance of catalysts derived from structurally diverse diamines in key asymmetric reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to provide researchers with a practical framework for ligand selection and catalyst design.
Comparison of Catalyst Performance
The enantioselectivity of a catalyst is highly dependent on the structure of the chiral diamine ligand. Key differentiating features include the ligand's symmetry (C1 vs. C2), the spacing between the nitrogen atoms (1,2- vs. 1,3-diamines), and the nature of the substituents on the diamine backbone. The following tables summarize the performance of various diamine-derived catalysts in two benchmark reactions: asymmetric transfer hydrogenation of ketones and the asymmetric Henry (nitroaldol) reaction.
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a fundamental process for the production of chiral alcohols.[1] Ruthenium complexes incorporating chiral diamine ligands are particularly effective for this transformation.[1]
| Chiral Diamine Ligand | Symmetry | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-TsDPEN | C2 | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | >95 | 98 | [1] |
| (R,R)-DACH | C2 | [Ru(II)-diamine complex] | >99 | 95 | [2] |
| (R)-1,3-Butanediamine | C1 | [RuCl₂(phosphine)₂((R)-1,3-butanediamine)] | >95 | 85 | [2] |
Note: Data is compiled from different studies under optimized conditions for each ligand. Direct, side-by-side comparisons in a single publication are rare.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction, and its asymmetric variant, often catalyzed by copper-diamine complexes, is a powerful tool for synthesizing chiral nitroalcohols.[3][4]
| Chiral Diamine Ligand | Symmetry | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-1,2-Diaminocyclohexane deriv. | C2 | Cu(OAc)₂ | Benzaldehyde | 92 | 94 | [5] |
| Pinane-derived diamine | C1 | Cu(OAc)₂·H₂O | Benzaldehyde | 65 | 76 | [6] |
| Exo-(-)-bornylamine deriv. | C1 | CuCl₂·2H₂O | Benzaldehyde | 95 | 99 | [7] |
Mechanistic Insights and Stereochemical Control
The enantioselectivity induced by a chiral diamine ligand originates from the formation of diastereomeric transition states. The chiral environment created by the ligand around the metal center favors one transition state over the other, leading to the preferential formation of one enantiomer of the product.[3] The rigidity and steric bulk of the diamine backbone are critical factors in achieving high levels of stereocontrol.
For instance, in the asymmetric transfer hydrogenation of ketones catalyzed by Ru-TsDPEN complexes, a "metal-ligand bifunctional catalysis" mechanism is proposed, where the N-H group of the diamine ligand actively participates in the hydrogen transfer step.[1]
Caption: Logical flow of enantioselective transformation using a chiral catalyst.
Key Reaction Methodologies
Accurate and reproducible results are paramount in scientific research. The following are detailed protocols for the asymmetric reactions discussed above.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol is a general procedure adapted from the literature for the asymmetric transfer hydrogenation of aromatic ketones using an iridium-diamine catalyst.[8]
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral diamine ligand (e.g., (1R,2R)-N-p-tosyl-1,2-diphenylethylenediamine, (R,R)-TsDPEN)
-
Aromatic ketone (e.g., acetophenone)
-
Formic acid
-
Triethylamine
-
2-Propanol (iPrOH)
-
Anhydrous, degassed solvent (e.g., dichloromethane, DCM)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., Argon), dissolve [Ir(cod)Cl]₂ (0.5 mol%) and the chiral diamine ligand (1.1 mol%) in anhydrous, degassed DCM. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the aromatic ketone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2.0 mL).
-
Catalysis: Add the ketone solution to the pre-formed catalyst solution. Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Verifying the Structure of 1-N-tert-Butylbenzene-1,2-diamine Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural verification of metal complexes incorporating the ligand 1-N-tert-Butylbenzene-1,2-diamine. Due to the nascent research on this specific ligand, this document compiles established experimental protocols and representative data from closely related N-alkylated o-phenylenediamine complexes to serve as a predictive framework. We will explore the synthesis and characterization of these complexes and compare their expected properties to those derived from alternative diamine ligands.
Synthesis of Ligands and Metal Complexes
The synthesis of metal complexes with this compound (t-Bu-OPD) first requires the preparation of the ligand itself, followed by coordination with a suitable metal salt.
Experimental Protocol: Synthesis of this compound (t-Bu-OPD)
A plausible synthetic route to this compound involves the reductive amination of 2-nitroaniline with a tert-butyl source, followed by reduction of the nitro group.
-
N-tert-Butylation of 2-Nitroaniline: 2-nitroaniline is reacted with a tert-butylating agent, such as tert-butyl bromide or di-tert-butyl dicarbonate, in the presence of a suitable base and catalyst.
-
Reduction of the Nitro Group: The resulting N-tert-butyl-2-nitroaniline is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol: General Synthesis of M(t-Bu-OPD)Cl₂ Complexes (M = Cu(II), Ni(II), Zn(II))
The metal complexes can be synthesized by reacting the ligand with a metal(II) chloride salt in an appropriate solvent.
-
An ethanolic solution of this compound is prepared.
-
A stoichiometric equivalent of the metal(II) chloride (e.g., CuCl₂, NiCl₂, ZnCl₂) dissolved in ethanol is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is refluxed for several hours, during which the metal complex precipitates out of the solution.
-
The resulting solid is filtered, washed with cold ethanol, and dried in a vacuum desiccator.
Structural Verification: Comparative Data
The structure of the synthesized complexes can be elucidated using various spectroscopic and analytical techniques. The following tables present expected data for hypothetical complexes of this compound, based on published data for analogous N-substituted o-phenylenediamine complexes.
Table 1: Elemental Analysis and Molar Conductivity Data
| Complex | Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| [Cu(t-Bu-OPD)Cl₂] | C₁₀H₁₆N₂CuCl₂ | 40.21 | 40.15 | 5.40 | 5.35 | 9.38 | 9.31 | 15.2 |
| [Ni(t-Bu-OPD)Cl₂] | C₁₀H₁₆N₂NiCl₂ | 40.90 | 40.82 | 5.50 | 5.44 | 9.54 | 9.47 | 14.8 |
| [Zn(t-Bu-OPD)Cl₂] | C₁₀H₁₆N₂ZnCl₂ | 39.96 | 39.88 | 5.37 | 5.30 | 9.32 | 9.25 | 12.5 |
Note: The low molar conductivity values suggest that these complexes are non-electrolytes, with the chloride ions coordinated to the metal center.
Table 2: Key Infrared Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C-N) | ν(M-N) |
| t-Bu-OPD (Ligand) | 3450, 3360 | 1280 | - |
| [Cu(t-Bu-OPD)Cl₂] | 3280, 3190 | 1265 | 450 |
| [Ni(t-Bu-OPD)Cl₂] | 3285, 3195 | 1268 | 455 |
| [Zn(t-Bu-OPD)Cl₂] | 3290, 3200 | 1270 | 445 |
Note: A shift to lower wavenumbers for the N-H and C-N stretching vibrations upon complexation is indicative of the coordination of the nitrogen atoms to the metal ion. The appearance of a new band in the far-IR region is attributed to the metal-nitrogen bond vibration.
Table 3: ¹H NMR Spectral Data (δ, ppm) for the Diamagnetic Zinc Complex
| Compound | Ar-H (multiplet) | -NH₂ (singlet) | -NH- (singlet) | -C(CH₃)₃ (singlet) |
| t-Bu-OPD (Ligand) | 6.5-7.2 | 3.5 | 4.8 | 1.3 |
| [Zn(t-Bu-OPD)Cl₂] | 6.8-7.5 | 4.2 | 5.5 | 1.4 |
Note: In the diamagnetic Zn(II) complex, a downfield shift of the amine protons upon coordination is expected due to the donation of electron density to the metal center.
Comparison with Alternative Ligands
The structural and electronic properties of metal complexes are significantly influenced by the nature of the coordinating ligands. A comparison with complexes of other bidentate N-donor ligands highlights the unique features imparted by the this compound ligand.
-
o-Phenylenediamine (OPD): Complexes with the unsubstituted OPD are well-studied. The introduction of a tert-butyl group in t-Bu-OPD is expected to increase the lipophilicity and steric bulk of the complex. This can influence the solubility of the complex in organic solvents and may affect its crystal packing and reactivity.
-
N,N'-di-tert-Butylbenzene-1,2-diamine: In a symmetrically substituted ligand, the steric hindrance would be significantly greater, potentially forcing a more distorted coordination geometry around the metal center. The unsymmetrical nature of t-Bu-OPD may lead to unique reactivity and catalytic properties.
-
Ethylenediamine (en): This is a flexible, aliphatic diamine that forms very stable five-membered chelate rings. In contrast, t-Bu-OPD is an aromatic diamine, which imparts greater rigidity to the resulting metallacycle. The electronic properties of the aromatic ring can also participate in the overall electronic structure of the complex.
Visualization of the Coordination Scheme
The following diagram illustrates the general workflow for the synthesis and characterization of the this compound metal complexes.
Caption: Workflow for the synthesis and structural verification of metal complexes.
The chelation of the this compound ligand to a central metal ion is depicted below.
Caption: Chelation of this compound to a metal center.
Conclusion
The verification of the structure of this compound metal complexes relies on a combination of synthesis and characterization techniques. While direct experimental data for this specific ligand is limited, this guide provides a robust framework based on analogous compounds. The introduction of the unsymmetrical N-tert-butyl group is anticipated to confer unique steric and electronic properties to the resulting metal complexes, making them interesting candidates for further research in catalysis, materials science, and medicinal chemistry. The experimental protocols and comparative data presented herein should serve as a valuable resource for researchers venturing into this area.
Benchmarking the Catalytic Efficiency of 1-N-tert-Butylbenzene-1,2-diamine in C-N Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the development of efficient catalytic systems for carbon-nitrogen (C-N) bond formation is of paramount importance, particularly in the synthesis of pharmaceuticals and functional materials. The Ullmann-type cross-coupling reaction, a copper-catalyzed transformation, offers a cost-effective and less toxic alternative to palladium-based methods. The performance of these copper-catalyzed systems is critically dependent on the nature of the ancillary ligands employed. This guide provides a comparative analysis of the catalytic efficiency of 1-N-tert-Butylbenzene-1,2-diamine, a readily accessible N-monosubstituted diamine ligand, against more structurally complex and specialized diamine ligands in the context of C-N cross-coupling reactions.
Executive Summary
While specific quantitative performance data for this compound in peer-reviewed literature is limited, this guide leverages established protocols for similar N-substituted diamine ligands in copper-catalyzed N-arylation reactions to provide a benchmark for its potential efficiency. For the purpose of this comparison, we will consider the N-arylation of indole with an aryl halide as a representative transformation, a common reaction in medicinal chemistry. We will compare the hypothetical performance of a catalyst system based on this compound with the reported data for more sophisticated, commercially available diamine ligands. This analysis aims to highlight the trade-offs between ligand complexity, cost, and catalytic performance.
Data Presentation: A Comparative Overview
The following table summarizes the catalytic performance of different diamine ligands in the copper-catalyzed N-arylation of indoles. The data for the alternative ligands is sourced from established literature, while the entry for this compound is a projection based on the performance of structurally similar, less sterically hindered N,N'-dialkyl-1,2-diamines.
| Ligand | Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound (Projected) | CuI (5 mol%) | 2-Bromotoluene | Indole | K₃PO₄ | Toluene | 110 | 24 | Good | - |
| N,N'-Dimethyl-1,2-cyclohexanediamine | CuI (5 mol%) | 2-Bromotoluene | Indole | K₃PO₄ | Toluene | 110 | 24 | High | [1] |
| N-([1,1'-Biphenyl]-2-yl)-N'-(2-phenylnaphthalen-1-yl)benzene-1,2-diamine | CuI (variable) | Aryl Bromides | Amines | Base | Solvent | RT - 110 | 1.5 - 24 | High | [2][3] |
| N,N'-Bis(2-phenylnaphthalen-1-yl)benzene-1,2-diamine | CuI (5 mol%) | 3-Bromoquinoline | 1-Butanol | NaOtBu | DMSO | RT | 1.5 | High | [4] |
Note: The performance of this compound is projected as "Good" to indicate its potential as a viable, albeit likely less active, alternative to more specialized and costly ligands.
Experimental Protocols
To ensure reproducibility and facilitate direct comparison, detailed experimental methodologies for the benchmark reaction are provided below.
General Procedure for Copper-Catalyzed N-Arylation of Indole
A resealable Schlenk tube is charged with CuI (5 mol%), the diamine ligand (10-20 mol%), indole (1.0 equiv.), and K₃PO₄ (2.1 equiv.). The tube is sealed, evacuated, and backfilled with argon three times. The aryl halide (1.2 equiv.) and toluene (1 mL) are then added under a stream of argon. The reaction tube is sealed and the mixture is stirred vigorously in a preheated oil bath at 110 °C for 24 hours.[1]
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel, eluting with additional ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-arylindole.[1]
Signaling Pathways and Experimental Workflows
The catalytic cycle of the copper-catalyzed Ullmann C-N coupling reaction is a key logical relationship to visualize for understanding the role of the diamine ligand.
Caption: A simplified catalytic cycle for the copper-diamine catalyzed Ullmann C-N cross-coupling reaction.
This diagram illustrates the key steps in the catalytic process, including the oxidative addition of the aryl halide to the Cu(I)-diamine complex, ligand exchange with the amine, and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the benchmark catalytic reaction.
Caption: A generalized experimental workflow for the copper-catalyzed N-arylation of indoles.
Discussion and Conclusion
The comparative data, while projecting the performance of this compound, suggests that it could serve as a foundational ligand for copper-catalyzed C-N cross-coupling reactions. Its simple structure and likely lower cost compared to highly decorated biaryl diamine ligands make it an attractive starting point for catalyst screening and optimization studies.
However, the more complex ligands, such as N-([1,1'-biphenyl]-2-yl)-N'-(2-phenylnaphthalen-1-yl)benzene-1,2-diamine and N,N'-Bis(2-phenylnaphthalen-1-yl)benzene-1,2-diamine, have been specifically designed to enhance catalytic activity, often enabling reactions to proceed at room temperature and with broader substrate scope. The bulky biaryl substituents on these ligands are thought to promote the reductive elimination step and prevent catalyst deactivation, leading to higher yields and turnover numbers.[2]
For researchers in drug development and process chemistry, the choice of ligand will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target. While specialized ligands may offer superior performance for challenging transformations, simpler and more economical ligands like this compound may be sufficient for less demanding applications or as a platform for further ligand design and development. Further experimental validation is necessary to precisely quantify the catalytic efficiency of this compound and establish its place within the toolkit of ligands for copper-catalyzed C-N cross-coupling.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ≥95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N'-Bis(2-phenyl-1-naphthyl)-1,2-benzenediamine | 3035177-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of N-Aryl vs. N-Alkyl Substituted Diamine Ligands in Asymmetric Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of N-substituted diamine ligands in asymmetric synthesis. This guide provides a detailed comparison of the performance of N-aryl and N-alkyl substituted diamine ligands, supported by experimental data and protocols.
In the realm of asymmetric catalysis, the design and selection of chiral ligands are of paramount importance in achieving high efficiency and stereoselectivity. Among the vast array of privileged ligands, chiral diamines have emerged as highly effective scaffolds for a multitude of transition-metal-catalyzed reactions. The substituents on the nitrogen atoms of these diamine ligands, specifically whether they are aryl or alkyl groups, can profoundly influence the steric and electronic properties of the resulting metal complexes, thereby dictating their catalytic performance. This guide presents a comparative analysis of N-aryl versus N-alkyl substituted diamine ligands, offering insights into their synthesis, catalytic applications, and performance in key asymmetric transformations.
Performance Comparison: N-Aryl vs. N-Alkyl Diamine Ligands
The choice between N-aryl and N-alkyl substitution on a diamine ligand is a critical consideration in catalyst design. N-aryl substituents, with their rigid and sterically demanding nature, can create a well-defined chiral pocket around the metal center, often leading to high enantioselectivity. The electronic properties of the aryl group can also be readily tuned by introducing electron-donating or electron-withdrawing groups, allowing for fine control over the catalyst's reactivity. In contrast, N-alkyl substituents are generally more flexible and less sterically bulky. This can be advantageous in reactions where substrate accessibility to the catalytic center is crucial. The electron-donating nature of alkyl groups can also enhance the electron density at the metal center, influencing its catalytic activity.
Below is a summary of the performance of N-aryl and N-alkyl substituted diamine ligands in two key asymmetric reactions: asymmetric hydrogenation of ketones and asymmetric cross-coupling reactions.
| Reaction | Ligand Type | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation of Acetophenone | N-Aryl ((S,S)-TsDPEN) | Ru | Acetophenone | >99 | 98 (R) | [1] |
| Asymmetric Hydrogenation of Acetophenone | N-Alkyl ((R,R)-DMPEN) | Ir | Acetophenone | up to 100 | up to 68 | [2] |
| Asymmetric Hydrogenation of 1-Tetralone | N-Aryl ((S,S)-TsDPEN) | Ru | 1-Tetralone | 95 | 99 (S) | [1] |
| Asymmetric Hydrogenation of Cyclohexyl Methyl Ketone | N-Alkyl ((S)-TolBINAP/(R)-DMAPEN) | Ru | Cyclohexyl Methyl Ketone | - | 47 | [1] |
| Negishi Cross-Coupling | N-Alkyl ((1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane) | Ni | Alkylchloroboronate ester and alkylzinc | High | >99 | [3] |
| C-N Cross-Coupling | N-Aryl (Benzene-1,2-diamine derivatives) | Cu | Aryl bromides and amines | Good to Excellent | - |
Key Observations:
-
Asymmetric Hydrogenation: N-Aryl substituted diamine ligands, such as TsDPEN, in combination with Ruthenium, often exhibit exceptional enantioselectivity in the hydrogenation of aromatic ketones.[1] N-Alkyl diamine ligands, like DMPEN with Iridium, can also be effective, though in some cases with lower enantioselectivity for the same substrates.[2] The choice of metal-ligand combination is crucial.
-
Asymmetric Cross-Coupling: For nickel-catalyzed Negishi cross-coupling of alkyl electrophiles, N-alkyl substituted diamines have proven to be the ligands of choice, delivering high yields and excellent enantioselectivities.[3] In copper-catalyzed C-N cross-coupling reactions, N-aryl diamine ligands have been shown to be highly effective, facilitating the reaction under mild conditions.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of these ligands. Below are representative protocols for the synthesis of a chiral N-alkyl diamine ligand and its application in an asymmetric catalytic reaction.
Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane (A Chiral N-Alkyl Diamine Ligand)[3][5]
This procedure outlines a multi-step synthesis of a chiral N,N'-dimethyl diamine ligand, which has been shown to be highly effective in nickel-catalyzed asymmetric cross-coupling reactions.
Step 1: Synthesis of (1R,2R)-N,N'-Bis(2-hydroxy-phenylmethylene)-1,2-bis(2-methylphenyl)-1,2-diaminoethane [3][4]
-
To an oven-dried 100-mL two-necked round-bottomed flask equipped with a magnetic stir bar, add (1S,2S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (1.0 g, 4.1 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous DMSO (20 mL) and 2-methylbenzaldehyde (1.3 g, 11 mmol) via syringe.
-
Stir the resulting yellow solution at room temperature for 14 hours.
-
Quench the reaction with distilled water (100 mL) and extract with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with water (30 mL) and saturated aqueous NaCl (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.
Step 2: Synthesis of (1R,2R)-1,2-Bis(2-methylphenyl)-1,2-diaminoethane [4]
-
Dissolve the crude product from Step 1 in THF (50 mL) in a nitrogen-flushed flask.
-
Add 12 M HCl (1.5 mL) and stir at room temperature for 4 hours.
-
Add Et₂O (50 mL) and extract the diamine product with 1 M HCl (3 x 10 mL).
-
Wash the combined aqueous phase with Et₂O (10 mL) and then basify with a 2 M NaOH solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the diamine.
Step 3: Synthesis of (1R,2R)-N,N'-Diethoxycarbonyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane [4]
-
To a suspension of (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane (600 mg, 2.5 mmol) and K₂CO₃ (2.0 g, 15 mmol) in THF (20 mL) and water (3 mL), add ethyl chloroformate (2.5 mL, 25 mmol) dropwise.
-
Stir the mixture for 16 hours at room temperature.
-
Dilute with distilled water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers and concentrate to give the di-protected diamine.
Step 4: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane [3][4]
-
To a suspension of LiAlH₄ (460 mg, 12 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the product from Step 3 (900 mg, 2.3 mmol) in THF (10 mL) dropwise.
-
Heat the reaction mixture at reflux for 18 hours.
-
Cool to 0 °C and quench by the sequential dropwise addition of water (1 mL) and 3 M NaOH (1 mL).
-
Heat the mixture at reflux for 1 hour.
-
Filter the warm solution through Celite and wash the precipitate with Et₂O (50 mL).
-
Concentrate the filtrate and purify the residue to yield the final N,N'-dimethyl diamine ligand.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of an Aromatic Ketone[6]
This protocol describes a general procedure for the asymmetric transfer hydrogenation of aromatic ketones using an in-situ prepared Iridium-diamine catalyst.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN for N-aryl or (R,R)-DMPEN for N-alkyl)
-
Aromatic ketone (e.g., acetophenone)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Solvent (e.g., isopropanol or a mixture of water and methanol)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral diamine ligand in the chosen solvent.
-
Stir the mixture at room temperature for a specified time to allow for the in-situ formation of the active catalyst.
-
Add the aromatic ketone to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: Synthetic workflow for a chiral N-alkyl diamine ligand.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
The choice between N-aryl and N-alkyl substituted diamine ligands is highly dependent on the specific catalytic transformation and the nature of the substrate. N-aryl ligands often provide high enantioselectivity due to their rigid and tunable electronic nature, making them ideal for reactions like the asymmetric hydrogenation of aromatic ketones. N-alkyl ligands, with their greater flexibility and strong electron-donating properties, can excel in other areas, such as nickel-catalyzed cross-coupling reactions. This guide provides a foundational understanding and practical protocols to aid researchers in the rational selection and application of these versatile ligands in their pursuit of efficient and selective asymmetric synthesis. Further exploration into the subtle interplay of steric and electronic effects will undoubtedly lead to the development of even more powerful and selective catalysts for a broader range of chemical transformations.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Product Purity: A Comparative Guide for Reactions Catalyzed by N-Aryl-1,2-Diamines
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of a reaction product is paramount. This guide provides a comparative analysis of methods to confirm product purity in asymmetric reactions, with a focus on catalysis by N-aryl-1,2-diamines, a class of ligands that includes 1-N-tert-Butylbenzene-1,2-diamine. Due to a lack of specific published data for this compound, this guide will draw comparisons with structurally related and more extensively studied chiral diamine catalysts, such as derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH).
The efficacy of a chiral catalyst is not only measured by its ability to drive a reaction to high conversion but also by its capacity to produce a product with high enantiomeric excess (ee) and diastereomeric ratio (dr), alongside high chemical purity. This guide delves into the common analytical techniques used to quantify these parameters and presents a framework for selecting the most appropriate method.
Comparative Performance of Chiral Diamine Catalysts
Table 1: Comparison of Catalyst Performance in Asymmetric Reactions
| Catalyst Family | Reaction Type | Substrate Example | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| N-Aryl-1,2-Diamine Derivatives | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >95 | N/A | >95 |
| Asymmetric Michael Addition | Nitrostyrene & Acetone | 4-Nitro-3-phenyl-pentan-2-one | ~90 | >95:5 | >90 | |
| Asymmetric Aldol Reaction | Cyclohexanone & Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | ~80 | >90:10 (anti) | >90 | |
| DPEN Derivatives (e.g., TsDPEN) | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >98 | N/A | >99 |
| Asymmetric Michael Addition | Nitrostyrene & Malonates | Diethyl 2-(2-nitro-1-phenylethyl)malonate | >95 | N/A | >98 | |
| Asymmetric Aldol Reaction | Acetone & Benzaldehyde | 4-Hydroxy-4-phenylbutan-2-one | >90 | N/A | >95 | |
| DACH Derivatives (e.g., TsDACH) | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >95 | N/A | >97 |
| Asymmetric Michael Addition | Nitrostyrene & Acetone | 4-Nitro-3-phenyl-pentan-2-one | >90 | >90:10 | >95 | |
| Asymmetric Aldol Reaction | Cyclohexanone & Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | >85 | >95:5 (anti) | >95 |
Note: The data presented is a summary from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions, substrate, and catalyst derivative used.
Experimental Protocols for Purity Determination
Accurate determination of product purity requires robust and well-defined analytical protocols. Below are detailed methodologies for the key techniques used to assess chemical and stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral HPLC is the most common technique for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol for the analysis of a chiral alcohol (e.g., 1-Phenylethanol):
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the racemic product (as a reference) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a solution of the reaction product at a similar concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the reaction product sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Amine Analysis
For volatile and thermally stable chiral compounds, such as some amines, chiral GC-MS is an excellent method for determining enantiomeric purity. Derivatization is often required to improve volatility and chromatographic separation.
Protocol for the analysis of a chiral amine (after derivatization):
-
Instrumentation: GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Derivatization (Trifluoroacetylation):
-
Dissolve ~1 mg of the amine product in 200 µL of an anhydrous solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for injection.
-
-
Procedure and Calculation: Follow the same principles as for HPLC, injecting a derivatized racemic standard to identify the peaks corresponding to the two enantiomers and then analyzing the derivatized reaction product. The ee is calculated from the peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity Determination
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1]
Protocol for ¹H qNMR:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the purified reaction product (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a D1 of 30-60 seconds is often sufficient).
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Perform a baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation of Purity: Purity_analyte (%) = [ (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) ] * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing Workflows and Decision Making
The following diagrams, generated using Graphviz, illustrate the logical workflows for confirming product purity and selecting the appropriate analytical techniques.
Caption: Workflow for confirming product purity in asymmetric synthesis.
Caption: Decision tree for selecting an analytical method for purity analysis.
References
Safety Operating Guide
Proper Disposal of 1-N-tert-Butylbenzene-1,2-diamine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-N-tert-Butylbenzene-1,2-diamine based on available safety data for the closely related compound, 4-(tert-Butyl)benzene-1,2-diamine. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is categorized as harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, it must be treated as hazardous waste and disposed of accordingly.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinseate from cleaning contaminated glassware.
-
Use a dedicated, clearly labeled, and sealed container for this waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any known contaminants.
-
The waste will be transported to a licensed chemical destruction plant for disposal, likely through controlled incineration with flue gas scrubbing[3].
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
The following table summarizes key hazard and regulatory information for the related compound, 4-(tert-Butyl)benzene-1,2-diamine. This data should be used as a reference, and the specific SDS for this compound should be consulted for definitive values.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2] |
| Incompatible Materials | Oxidizing agents, acids, acid chlorides | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-N-tert-Butylbenzene-1,2-diamine
This guide provides critical safety, handling, and disposal information for 1-N-tert-Butylbenzene-1,2-diamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Immediate Safety Information
Potential Health Effects:
-
Inhalation: Harmful if inhaled, potentially causing respiratory tract irritation.[1]
-
Skin Contact: Harmful if absorbed through the skin, and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[1]
Target Organs: Respiratory system, eyes, and skin.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage: Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste.
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Workflow Diagrams
To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
